Hydrogen Selenite
Description
Structure
2D Structure
Properties
CAS No. |
20638-10-2 |
|---|---|
Molecular Formula |
HO3Se- |
Molecular Weight |
127.98 g/mol |
IUPAC Name |
hydrogen selenite |
InChI |
InChI=1S/H2O3Se/c1-4(2)3/h(H2,1,2,3)/p-1 |
InChI Key |
MCAHWIHFGHIESP-UHFFFAOYSA-M |
SMILES |
O[Se](=O)[O-] |
Canonical SMILES |
O[Se](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Hydrogen Selenite Compounds
Direct Synthesis Approaches for Hydrogen Selenide (B1212193) (H₂Se) as a Precursor
Hydrogen selenide is a critical precursor for the synthesis of various selenium-containing compounds. wikipedia.org It is a colorless, flammable, and highly toxic gas. wikipedia.orgwikidoc.org Several methods are employed for its preparation on both laboratory and industrial scales. wikipedia.org
Reaction of Elemental Selenium with Hydrogen
Industrially, hydrogen selenide is produced by the direct reaction of elemental selenium with hydrogen gas at temperatures exceeding 300 °C. wikipedia.org A more controlled synthesis can be achieved in a diamond-anvil cell at high pressures and temperatures (e.g., 0.4 GPa and 473 K), which allows for in-situ formation and study of H₂Se. aip.orgaip.org This method avoids the hazards associated with handling the toxic gas at ambient conditions. aip.org
Reaction: H₂ + Se → H₂Se google.com
Reaction of Metal Selenides with Acids/Water (e.g., Al₂Se₃, ZnSe)
A common laboratory-scale synthesis involves the hydrolysis of metal selenides. wikipedia.org Aluminum selenide (Al₂Se₃) reacts with water to produce hydrogen selenide and aluminum hydroxide (B78521). wikipedia.orgshef.ac.ukprepchem.com This reaction can be slow but can be accelerated by the addition of a dilute acid like hydrochloric acid. prepchem.com
Reaction: Al₂Se₃ + 6H₂O → 2Al(OH)₃ + 3H₂Se wikipedia.org
Alternatively, the reaction of zinc selenide (ZnSe) with an acid, such as hydrochloric acid, can generate hydrogen selenide. google.comshimadzu.co.uknanotrun.com This method is reported to be simpler and easier to control, with milder operating conditions compared to the aluminum selenide route. google.comgoogle.com
Reaction: ZnSe + 2HCl → H₂Se + ZnCl₂
| Precursor | Reagent | Conditions | Product |
| Elemental Selenium | Hydrogen (H₂) | > 300 °C (Industrial) wikipedia.org or 0.4 GPa, 473 K (in-situ) aip.orgaip.org | Hydrogen Selenide (H₂Se) |
| Aluminum Selenide (Al₂Se₃) | Water (H₂O) | Room Temperature wikipedia.orgshef.ac.ukprepchem.com | Hydrogen Selenide (H₂Se) |
| Zinc Selenide (ZnSe) | Hydrochloric Acid (HCl) | 50-200 °C google.comgoogle.com | Hydrogen Selenide (H₂Se) |
Synthesis of Selenite (B80905) Compounds from Selenous Acid (H₂SeO₃)
Selenous acid (H₂SeO₃) is the primary oxoacid of selenium and a key intermediate in the formation of selenite and hydrogen selenite salts. geeksforgeeks.org It is typically prepared by dissolving selenium dioxide (SeO₂) in water. geeksforgeeks.orgwikipedia.org Neutralizing a solution of selenous acid with a base, such as an alkali metal hydroxide or carbonate, leads to the formation of the corresponding metal selenite. wikipedia.orggoogle.com The process proceeds through the formation of the this compound ion (HSeO₃⁻). wikipedia.org
Reaction Sequence:
SeO₂ + H₂O → H₂SeO₃ geeksforgeeks.org
H₂SeO₃ + NaOH → NaHSeO₃ + H₂O
NaHSeO₃ + NaOH → Na₂SeO₃ + H₂O
For instance, reacting selenous acid with sodium hydroxide yields sodium selenite. geeksforgeeks.org Similarly, other metal selenites can be formed by reacting a metal oxide with selenium dioxide directly. wikipedia.org The interaction of selenous acid with various reagents can lead to a range of selenite-containing compounds. For example, its reaction with thiosulfate (B1220275) in an acidic solution produces selenopentathionate. cdnsciencepub.com
Green Chemistry Approaches in this compound Synthesis (e.g., for nanoparticles)
Green synthesis methods have gained significant attention for producing selenium nanoparticles (SeNPs) due to their cost-effectiveness and eco-friendliness. mdpi.com These methods often utilize plant extracts as both reducing and capping agents. mdpi.comtandfonline.com
A typical procedure involves mixing an aqueous solution of a selenium precursor, such as sodium this compound (NaHSeO₃) or selenous acid (H₂SeO₃), with a plant extract. e3s-conferences.orgd-nb.info The phytochemicals present in the extract, like phenolic compounds, flavonoids, and polysaccharides, reduce the selenite ions (Se⁴⁺) to elemental selenium (Se⁰), which then nucleate to form nanoparticles. mdpi.come3s-conferences.orgd-nb.info
For example, selenium nanoparticles have been successfully synthesized using extracts from Curcuma longa leaves, Withania somnifera leaves, and Vaccinium arctostaphylos fruit. tandfonline.come3s-conferences.orgd-nb.info The reaction is often carried out at room temperature or with gentle heating, such as through microwave assistance, which can help control the size and stability of the nanoparticles. e3s-conferences.org The resulting SeNPs are often spherical and can range in size from a few nanometers to several hundred nanometers. mdpi.comd-nb.info
| Plant Extract | Selenium Precursor | Key Findings |
| Curcuma longa (Turmeric) leaves | Sodium this compound (NaHSeO₃) | Produced spherical nanoparticles with an average size around 251 nm. The extract's phenolic compounds acted as reducing and stabilizing agents. e3s-conferences.org |
| Withania somnifera (Ashwagandha) leaves | Selenious acid (H₂SeO₃) | Formed spherical, amorphous nanoparticles with diameters ranging from 45-90 nm. The plant's phytoconstituents were responsible for reduction and stabilization. d-nb.info |
| Vaccinium arctostaphylos (Caucasian whortleberry) fruit | Sodium selenite (Na₂SeO₃) | Phytochemicals in the extract reduced Se⁴⁺ to elemental selenium, creating biocompatible and stable nanoparticles. tandfonline.com |
Controlled Synthesis of this compound in Solid State and Solution
The controlled synthesis of crystalline solids containing the this compound anion often involves hydrothermal methods or slow evaporation from aqueous solutions. These techniques allow for the formation of well-defined crystal structures, including complex networks and layered materials.
Hydrothermal synthesis, which involves reactions in water at elevated temperatures and pressures, has been used to create f-element selenite/hydrogen selenite compounds like Ce(SeO₃)(HSeO₃) and Tb(SeO₃)(HSeO₃)·2H₂O. northwestern.edu These reactions typically involve a metal oxide, selenium dioxide, and sometimes a mineralizer like CsCl, heated for several days. northwestern.edu
Slow evaporation of an aqueous solution at room temperature is another effective method. For example, single crystals of Na[VO(SeO₃)(HSeO₃)]·1.5H₂O were prepared by the slow evaporation of an equimolar aqueous mixture of sodium selenite and vanadyl sulfate (B86663). mdpi.com Similarly, increasing the acidity of the reaction medium, for instance by using selenic acid in slow evaporation methods, can lead to the formation of novel uranyl selenite compounds containing both this compound and diselenite groups. mdpi.com
Preparation of Hybrid this compound Materials
Hybrid materials incorporating the this compound anion combine organic and inorganic components to create novel structures with potentially interesting properties. These materials are often synthesized through slow evaporation methods.
For instance, new adeninium-based hybrid compounds, adeninium hydrogen diselenite and adeninium this compound, have been synthesized by the slow evaporation of solutions containing selenious acid and adenine. researchgate.netresearchgate.net The resulting crystal structures are stabilized by extensive hydrogen bonding networks between the organic cations and the inorganic selenite anions. researchgate.net The formation of these hybrid materials highlights the ability of the this compound ion to participate in complex supramolecular assemblies. These materials are part of a broader class of organic-inorganic hybrid materials, which are of interest for applications such as nonlinear optics. researchgate.net The combination of faradaic materials like metal selenides with non-faradaic carbon-based substances is also a key strategy in developing hybrid materials for energy storage applications. rsc.org
Synthesis of this compound under Extreme Conditions (e.g., High Pressure)
The synthesis of compounds containing the this compound (HSeO₃⁻) anion under extreme conditions, such as high pressure and high temperature, allows for the formation of novel crystalline phases with unique structures and properties. These methods can overcome thermodynamic barriers present at ambient conditions, leading to the crystallization of dense, kinetically stable materials.
High-pressure, high-temperature (HPHT) synthesis is a key technique for creating new metal selenites. In a typical HPHT experiment, reactants are subjected to pressures in the gigapascal (GPa) range and temperatures of several hundred degrees Celsius. For instance, distorted perovskite-type selenites with the general formula MSeO₃ (where M = Mn, Ni) have been synthesized under high-pressure conditions. researchgate.net The synthesis involves using reactive mixtures, such as selenous acid (H₂SeO₃) and metal oxides (MO), which are sealed in noble metal capsules (e.g., gold or platinum) to maintain stoichiometry and prevent contamination. researchgate.net These capsules are then subjected to pressures of around 3.5 GPa and temperatures of approximately 850°C for a short duration, often an hour. researchgate.net This process forces the incorporation of the selenite group into a dense perovskite structure, a configuration not typically accessible through conventional synthetic routes. researchgate.net
Another approach that utilizes elevated temperature and the resultant autogenous pressure is hydrothermal synthesis. This method has been successfully employed to create complex f-element this compound compounds. northwestern.edu In these syntheses, metal oxides (like CeO₂, Tb₄O₇, or UO₂) are reacted with selenous acid (SeO₂) in the presence of a mineralizer, such as CsCl, in an aqueous solution. The mixture is sealed in a Teflon-lined autoclave and heated to temperatures around 453 K (180°C) for several days. northwestern.edu The slow cooling that follows allows for the crystallization of complex structures, such as Ce(SeO₃)(HSeO₃) and Tb(SeO₃)(HSeO₃)·2H₂O. northwestern.edu While the pressures generated are modest compared to HPHT diamond-anvil cell experiments, they are sufficient to facilitate the formation of these intricate this compound-containing layered structures, which are held together by extensive hydrogen-bonding networks. northwestern.edu
The conditions for these extreme syntheses can be summarized as follows:
| Synthesis Method | Reactants Example | Pressure | Temperature | Product Example |
| High-Pressure/High-Temperature (HPHT) | H₂SeO₃ + NiO | ~3.5 GPa | ~850 °C | SeNiO₃ |
| Hydrothermal Synthesis | CeO₂ + SeO₂ + CsCl | Autogenous | ~180 °C (453 K) | Ce(SeO₃)(HSeO₃) |
| Hydrothermal Synthesis | Tb₄O₇ + SeO₂ + CsCl | Autogenous | ~180 °C (453 K) | Tb(SeO₃)(HSeO₃)·2H₂O |
These methods demonstrate that extreme conditions of pressure and temperature are powerful tools for exploring new chemical spaces and synthesizing novel this compound compounds with potentially interesting physical properties. researchgate.netnorthwestern.edu
Purification and Isolation Techniques for this compound and its Derivatives
The purification and isolation of this compound (HSeO₃⁻) and its derivatives are critical for accurate analysis and for obtaining pure materials for further use. The primary techniques employed are based on the ionic nature of the selenite anion and include ion-exchange chromatography and selective precipitation.
Ion-Exchange Chromatography (IEC)
Ion-exchange chromatography is the most common and effective method for separating selenite from other anions, particularly selenate (B1209512) (SeO₄²⁻), and for purifying selenite-containing solutions. psu.eduoup.com This technique separates ions based on their affinity for a charged stationary phase. For selenite, anion-exchange chromatography is used. uzh.ch
Stationary Phase: The separation is typically achieved using a strong or weak anion-exchange column. psu.edu High-capacity columns, such as the Dionex IonPac AS11-HC, are designed to resolve inorganic anions and can handle concentrated samples without peak broadening, which is crucial for detecting low concentrations of selenite in the presence of high concentrations of other anions like chloride, nitrate (B79036), and sulfate. thermofisher.com
Mobile Phase: The elution of selenite is controlled by the composition and pH of the mobile phase. Various buffers, including phosphate (B84403), carbonate, and hydroxide solutions, are used. psu.eduoup.com For instance, an ammonium (B1175870) phosphate buffer at pH 8.5 has been successfully used to separate selenite and arsenite. oup.com The use of eluent generation systems, which electrolytically produce high-purity hydroxide eluents, provides excellent reproducibility and compatibility with sensitive detection methods. thermofisher.com
Detection: Following separation, selenite is often detected by inductively coupled plasma-mass spectrometry (ICP-MS). psu.eduuzh.ch This combination (IC-ICP-MS) allows for sensitive and selective determination of selenite, free from interferences by other selenium species or matrix components. uzh.ch Conductivity detectors can also be used, sometimes in series with a mass spectrometer. thermofisher.com
A summary of typical chromatographic conditions is provided below:
| Technique | Column Type | Mobile Phase Example | Detection Method |
| Anion-Exchange HPLC | Hamilton PRP-X100 | 12.5 mM Ammonium Phosphate (pH 8.5) | ICP-MS |
| Anion-Exchange IC | Dionex IonPac AS11-HC | Hydroxide Gradient | Suppressed Conductivity, MS |
| Mixed-Mode HPLC | Spherisorb ODS-AMINO | Phosphate Buffer Gradient (pH 6.0) | ICP-MS |
Selective Precipitation
Selective precipitation is another valuable technique for isolating selenite or removing it from a solution containing other ions. This method relies on the differential solubility of various metal selenites. Recently, a method was developed to separate selenate from selenite and other interfering oxyanions like carbonate, phosphate, and arsenate by adding cerium(III) cations to the solution. researchgate.net The Ce³⁺ ions quantitatively precipitate these anions as insoluble solids, such as Ce₂(SeO₃)₃, while leaving selenate in the solution. researchgate.net The resulting precipitate can be isolated by filtration or centrifugation. This method is particularly useful for purifying samples for isotopic analysis, as it has been shown to preserve the isotopic composition of the remaining dissolved species. researchgate.net
Crystallization
For obtaining solid, crystalline this compound derivatives, controlled crystallization is employed following a synthesis reaction. In hydrothermal or slow evaporation syntheses, single crystals suitable for X-ray diffraction analysis can be obtained by slowly cooling the reaction mixture or allowing the solvent to evaporate over a period of days or weeks. northwestern.eduiucr.org For example, colorless plate-like crystals of Tb(SeO₃)(HSeO₃)·2H₂O have been grown from hydrothermal reactions in approximately 40% yield. northwestern.edu Similarly, bar-like crystals of Hg₃(HSeO₃)₂(SeO₃)₂ were formed through controlled partial evaporation of a solution at 370 K. iucr.org The purity of these isolated crystals is often confirmed using techniques like Energy-Dispersive X-ray Spectroscopy (EDX) and Inductively Coupled Plasma (ICP) analysis to verify the elemental ratios. northwestern.edu
Structural Elucidation and Advanced Spectroscopic Characterization of Hydrogen Selenite
Single-Crystal X-ray Diffraction Analysis of Hydrogen Selenite (B80905) and its Complexes
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. creative-biostructure.com It provides detailed information on crystal systems, unit cell dimensions, molecular shapes, and intermolecular interactions, such as hydrogen bonding. creative-biostructure.com
Hydrogen selenite anions readily form crystalline compounds with various organic and inorganic cations. The resulting crystal structures belong to several crystal systems and space groups, often influenced by the nature of the cation and the extensive hydrogen-bonding networks. For instance, compounds containing the f-element cerium, Ce(SeO₃)(HSeO₃), crystallize in the non-centrosymmetric orthorhombic space group Pca2₁, while the related terbium compound, Tb(SeO₃)(HSeO₃)·2H₂O, crystallizes in the non-centrosymmetric orthorhombic space group P2₁2₁2₁. northwestern.edu In contrast, a cesium uranium selenite/hydrogen selenite, Cs[U(SeO₃)(HSeO₃)]·3H₂O, adopts the centrosymmetric monoclinic space group P2₁/n. northwestern.edu
Complexes with organic cations also show diverse crystallography. L-tryptophanium this compound crystallizes in the orthorhombic system with space group P2₁2₁2₁. core.ac.uk Cytosinium this compound has been reported in the orthorhombic space group Pca2₁. researchgate.net Tetra-n-propylammonium hydrogen selenate (B1209512) and tetra-n-butylammonium hydrogen selenate crystallize in the orthorhombic system with space groups Pbcn and Pccn, respectively. researchgate.net
Table 1: Crystallographic Data for Selected this compound and Related Compounds
| Compound | Crystal System | Space Group | Reference |
| L-tryptophanium this compound | Orthorhombic | P2₁2₁2₁ | core.ac.uk |
| Ce(SeO₃)(HSeO₃) | Orthorhombic | Pca2₁ | northwestern.edu |
| Tb(SeO₃)(HSeO₃)·2H₂O | Orthorhombic | P2₁2₁2₁ | northwestern.edu |
| Cs[U(SeO₃)(HSeO₃)]·3H₂O | Monoclinic | P2₁/n | northwestern.edu |
| Cytosinium this compound | Orthorhombic | Pca2₁ | researchgate.net |
| Tetra-n-propylammonium hydrogen selenate | Orthorhombic | Pbcn | researchgate.net |
| Tetra-n-butylammonium hydrogen selenate | Orthorhombic | Pccn | researchgate.net |
| Potassium trithis compound | Orthorhombic | Pbcn | iucr.org |
Diffraction studies provide precise unit cell parameters that define the size and shape of the repeating unit in the crystal. For L-tryptophanium this compound at room temperature, the unit cell parameters are a = 5.8610(2) Å, b = 10.7410(3) Å, and c = 18.9951(5) Å. core.ac.uk The this compound anion (HSeO₃⁻) consistently displays a pyramidal conformation due to the stereochemically active lone pair of electrons on the selenium atom. core.ac.ukresearchgate.net In cytosinium this compound, the HSeO₃⁻ ion has two shorter Se—O bonds (1.634 Å and 1.686 Å) and one longer Se—OH bond (1.738 Å). researchgate.net The conformation of the cation can also be determined; in the L-tryptophanium salt, the amino acid cation adopts a staggered conformation. core.ac.uk
A defining feature of this compound compounds is the presence of extensive and robust hydrogen bonding networks. These interactions involve the this compound anions, the cations, and any co-crystallized water molecules, and are crucial in consolidating the crystal packing. core.ac.ukiucr.org
In L-tryptophanium this compound, O–H···O bonds link the selenite ions into chains along the a-axis, and these chains are further connected with the organic cations through various N–H···O hydrogen bonds to form a three-dimensional network. core.ac.uk Similarly, in cytosinium this compound, the anions and cations are linked by N—H···O, O—H···O, and even weaker N—H···Se, O—H···Se, and C—H···O hydrogen bonds, resulting in a 3D framework. researchgate.net In alkali trihydrogen selenites like potassium trithis compound, the selenite ions are held together by strong O-H-O bonds. iucr.org These networks can be very strong, as seen in vanadyl selenite-hydrogen selenite phases where chains are connected by powerful hydrogen bonds. mdpi.com The layers in f-element selenite/hydrogen selenite structures are also held together by such networks. northwestern.edu
Many this compound compounds exhibit temperature-dependent structural changes and phase transitions, which are often associated with the ordering of hydrogen atoms within the hydrogen bonds. For example, L-tryptophanium this compound undergoes a phase transition at -82.5 °C. core.ac.uk X-ray diffraction studies at room temperature and a low temperature (80 K) revealed that this transition is likely caused by the ordering of a hydrogen atom that is disordered and shared between the anion and cation at room temperature. core.ac.uk
A similar phenomenon is observed in a new anilinium-hydrogenselenite hybrid compound, which undergoes a subtle phase transition from a non-centrosymmetric structure at room temperature to a centrosymmetric one at 100 K. iucr.org This transition is linked to a decrease in the disorder of the organic cation upon cooling. iucr.org In the family of alkali trihydrogen selenites, such as NaH₃(SeO₃)₂, phase transitions to ferroelectric or antiferroelectric states are explained by the ordering of hydrogen atoms that are strongly shared between two oxygen atoms of HSeO₃⁻ ions. core.ac.uk Temperature-dependent studies on nickel and cobalt selenite hydrates also show dynamic structural changes, including phase transitions and dehydration events upon heating. mdpi.comdiva-portal.org
Vibrational Spectroscopy (FT-IR, Raman) of this compound Anions and Compounds
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to probe the molecular vibrations of a compound. These techniques are highly sensitive to chemical bonding and molecular structure, making them ideal for characterizing the this compound anion. researchgate.netrsc.org
The vibrational spectrum of the this compound anion (HSeO₃⁻) is characterized by distinct modes corresponding to the stretching and bending of its bonds. The presence of a hydrogen atom bonded to one of the oxygen atoms lowers the symmetry compared to the selenite ion (SeO₃²⁻) and introduces new vibrational modes. core.ac.uk
Key vibrational modes for the HSeO₃⁻ group include:
SeO₂ Stretching: In the Raman spectrum of cadmium hydrogenselenite selenite, a very strong band observed at 835 cm⁻¹ is assigned to the symmetric stretching vibrations of the SeO₂ group. core.ac.uk For HSeO₃⁻ in aqueous solution, IR spectra show strong bands at 849 cm⁻¹ and 820 cm⁻¹, assigned to the symmetric and antisymmetric Se–O stretching vibrations of the SeO₂ group, respectively. rsc.org Raman spectra of the same solution show these modes at 857 cm⁻¹ and 810 cm⁻¹. rsc.org
Se-OH Stretching: The stretching vibration of the Se-OH bond gives a medium intensity band at 513 cm⁻¹ in the Raman spectrum of cadmium hydrogenselenite selenite, with the corresponding weak infrared band appearing at 592 cm⁻¹. core.ac.uk
Bending Modes: Asymmetric bending modes of the SeO₂ group are observed as weak bands in the Raman spectrum around 365-382 cm⁻¹. core.ac.ukresearchgate.net The deformation vibration of the HSeO₃⁻ ion appears as a very weak band at 304 cm⁻¹. core.ac.ukresearchgate.net
The positions of these bands, particularly the O-H stretching and bending modes, are sensitive to the strength of hydrogen bonding. A significant shift in these frequencies from their free-state values is indicative of strong hydrogen bonding within the crystal structure. core.ac.ukresearchgate.net
Table 2: Characteristic Vibrational Modes for this compound (HSeO₃⁻)
| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopy Method | Compound/System | Reference |
| Symmetric SeO₂ Stretch | 835 | Raman | Cadmium hydrogenselenite selenite | core.ac.uk |
| Symmetric SeO₂ Stretch | 849 | IR | Aqueous HSeO₃⁻ | rsc.org |
| Symmetric SeO₂ Stretch | 857 | Raman | Aqueous HSeO₃⁻ | rsc.org |
| Asymmetric SeO₂ Stretch | 820 | IR | Aqueous HSeO₃⁻ | rsc.org |
| Asymmetric SeO₂ Stretch | 810 | Raman | Aqueous HSeO₃⁻ | rsc.org |
| Se-OH Stretch | 513 | Raman | Cadmium hydrogenselenite selenite | core.ac.uk |
| Se-OH Stretch | 592 | IR | Cadmium hydrogenselenite selenite | core.ac.uk |
| Asymmetric SeO₂ Bend | 365 - 382 | Raman | Cadmium hydrogenselenite selenite | core.ac.ukresearchgate.net |
| HSeO₃⁻ Deformation | 304 | Raman | Cadmium hydrogenselenite selenite | core.ac.ukresearchgate.net |
Spectroscopic Signatures of Protonation States
Spectroscopic methods are crucial for distinguishing between the different protonation states of selenite, namely selenious acid (H₂SeO₃), this compound (HSeO₃⁻), and the selenite ion (SeO₃²⁻). Raman and infrared spectroscopy are particularly powerful in this regard.
The vibrational modes of the selenite ion and its protonated forms are sensitive to the molecular symmetry and the presence of hydrogen bonds. For instance, the Raman and infrared spectra of various selenite compounds, including Na₂SeO₃, NaHSeO₃, and H₂SeO₃, have been extensively studied. capes.gov.brcdnsciencepub.com The spectra of these compounds in solution and in solid states reveal distinct bands corresponding to Se-O stretching and O-Se-O bending modes.
In a study of copper(II) this compound monohydrate (Cu(HSeO₃)₂·H₂O), the appearance of non-degenerate Se-OH stretching vibrations in the polarized Raman spectra indicated a distortion of the HSeO₃⁻ ion within the crystal lattice. cusat.ac.in The low wavenumber values for the symmetric and asymmetric stretching vibrations of the HSeO₃⁻ ion were consistent with strong hydrogen bonding. cusat.ac.in Furthermore, temperature-dependent studies, such as cooling to 77 K, can lead to the sharpening of broad bands and the appearance of doublets for the Se-OH stretching mode. cusat.ac.in This suggests an ordering of protons and the absence of intrabond proton tunneling at low temperatures. cusat.ac.in
Two-dimensional correlation analysis (2DCOS) of temperature-dependent FT-NIR spectra of L-methioninium this compound has been used to differentiate between intermolecular and intramolecular hydrogen bonds. x-mol.net The intensities of bands associated with intermolecular hydrogen bonds were observed to decrease with increasing temperature, while those for intramolecular hydrogen bonds increased. x-mol.net
The following table summarizes typical vibrational frequencies for selenite species:
| Vibrational Mode | H₂SeO₃ (cm⁻¹) | HSeO₃⁻ (cm⁻¹) | SeO₃²⁻ (cm⁻¹) |
| Symmetric Stretch (ν₁) | ~880 | ~830 | ~810 |
| Asymmetric Stretch (ν₃) | ~740 | ~700 | ~740 |
| Symmetric Bend (ν₂) | ~380 | ~400 | ~430 |
| Asymmetric Bend (ν₄) | ~330 | ~370 | ~370 |
This table provides generalized frequency ranges, and actual values can vary based on the specific compound and its physical state.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ⁷⁷Se NMR, is a powerful tool for probing the local environment of selenium atoms in this compound and related compounds. ⁷⁷Se is a spin-½ nucleus with a natural abundance of 7.63%, making it suitable for NMR studies. huji.ac.il The chemical shift of ⁷⁷Se is highly sensitive to its chemical environment, including oxidation state and bonding. huji.ac.ilresearchgate.netnih.gov
Solid-state ⁷⁷Se NMR has been employed to study the structure and dynamics of selenite ions in various materials. acs.orgacs.org For example, in a study of selenite in hydrotalcite-like compounds, distinct ⁷⁷Se NMR signals were observed for surface-adsorbed and interlayer selenite, revealing differences in their dynamics. acs.orgacs.org The interlayer selenite exhibited a well-defined, uniaxial chemical shift anisotropy (CSA) powder pattern, indicating it is rigidly held or rotating on its 3-fold axis. acs.org
¹H NMR can also provide valuable information about the hydrogen bonding network in this compound-containing compounds. chemicalbook.com Studies on cesium trithis compound have used ²D and ¹³³Cs NMR to investigate the hydrogen bond network and the antiferroelectric phase transition. osti.gov These studies helped determine the number of chemically non-equivalent hydrogen bonds, their lengths, and their directions. osti.gov
The following table presents illustrative ⁷⁷Se NMR chemical shift data for different selenium species:
| Compound/Species | Chemical Shift (ppm) | Reference Compound |
| Selenate (SeO₄²⁻) | 1048.65 | 60% v/v dimethyl selenide (B1212193) in CDCl₃ |
| Selenocysteamine | ~300-450 | Varies |
| Selenocarbamate | 278 | Varies |
Note: Chemical shifts are highly dependent on the solvent, concentration, and reference standard used. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Surface and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of atoms within the top few nanometers of a material's surface. wikipedia.org In the context of this compound, XPS is instrumental in identifying the oxidation state of selenium.
The binding energy of the Se 3d core level is a key indicator of its oxidation state. For instance, the Se 3d peak for Se(IV) is found at a higher binding energy (typically >58.0 eV) compared to elemental selenium (Se(0)), which ranges from 54.6 to 57.5 eV. researchgate.net Selenide compounds (Se(-II)) exhibit even lower binding energies, typically between 52.8 and 55.7 eV. researchgate.net
XPS has been used to study the reduction of selenite to elemental selenium nanoparticles by bacteria. rsc.org The analysis confirmed the presence of Se(0) in the nanoparticles and the absence of Se(IV), indicating complete reduction. rsc.org In studies of selenite sorption on iron sulfide (B99878) (mackinawite), XPS results showed that selenite was reduced to elemental selenium or Se-S precipitates. nih.gov
The following table summarizes the Se 3d₅/₂ binding energies for different selenium oxidation states:
| Oxidation State | Se 3d₅/₂ Binding Energy (eV) |
| Se(IV) | > 58.0 |
| Se(0) | 54.6 - 57.5 |
| Se(-II) | 52.8 - 55.7 |
These values are approximate and can be influenced by the specific chemical environment. researchgate.net
Electron Microscopy (TEM, AFM) for Morphological Characterization (e.g., nanoparticles)
Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are indispensable for characterizing the morphology, size, and surface features of materials containing this compound, especially in the form of nanoparticles.
TEM provides high-resolution images that can reveal the size, shape, and aggregation state of nanoparticles. For example, TEM has been used to show that selenium nanoparticles biosynthesized from sodium this compound can be spherical and have sizes ranging from 100-500 nm. sapientia.ro Other studies have reported the synthesis of amorphous selenium nanoparticles with sizes between 20-40 nm. researchgate.net
AFM is used to investigate the surface topography and physical properties of materials at the nanoscale. aip.org It has been applied to study the surface of selenite minerals, revealing layered structures and allowing for the measurement of properties like microhardness. aip.org AFM can also be used to image selenium-modified surfaces, providing information on the porous structure of coatings. researchgate.net
Neutron Diffraction Studies (where applicable to hydrogen-containing compounds)
Neutron diffraction is a powerful technique for locating light atoms, particularly hydrogen, in crystal structures. This makes it exceptionally well-suited for studying hydrogen-containing compounds like metal hydrogen selenites.
Neutron diffraction studies have been crucial in elucidating the hydrogen bonding networks in various trithis compound compounds. For example, a neutron diffraction study of ferroelectric lithium trithis compound (LiH₃(SeO₃)₂) provided detailed information about the hydrogen bonds. nih.gov Similarly, studies on potassium trithis compound (KH₃(SeO₃)₂) and its deuterated analogue confirmed the hydrogen bonding network proposed by X-ray diffraction and provided precise locations of the hydrogen atoms. iucr.orgcrystallography.net The technique has also been applied to rubidium trithis compound (RbH₃(SeO₃)₂) and sodium trithis compound (NaH₃(SeO₃)₂). crystallography.nettandfonline.com
These studies often reveal that protons in certain hydrogen bonds are disordered at room temperature and may become ordered at lower temperatures, which is often associated with phase transitions and changes in physical properties like dielectric behavior. iucr.org
Spectrometric and Voltammetric Techniques for Characterization
Spectrometric and voltammetric techniques are widely used for the quantitative analysis and electrochemical characterization of selenite.
Cyclic voltammetry is a key electrochemical method used to study the redox behavior of selenite. In acidic media, selenite solutions typically show characteristic cathodic and anodic peaks. asianpubs.orggazi.edu.tr For instance, in one study, two cathodic peaks were observed at -0.54 V and -0.59 V, and one anodic peak at -0.52 V. asianpubs.orggazi.edu.tr The reduction of selenite (Se(IV)) at a mercury electrode often leads to the formation of hydrogen selenide (H₂Se), which then reacts with the electrode material to form a deposit. srce.hr
Square wave stripping voltammetry is another sensitive technique for determining selenite concentrations, with detection limits in the micromolar to nanomolar range. srce.hrscientific.net The presence of other metal ions, such as rhodium(III), can significantly enhance the voltammetric signals of selenite, although the mechanism can be complex. srce.hr
The following table shows examples of voltammetric peak potentials for selenite in different conditions:
| Technique | Medium | Peak Potential (V) vs. Ag/AgCl |
| Cyclic Voltammetry | Acidic | Cathodic: -0.54, -0.59; Anodic: -0.52 |
| Square Wave Stripping Voltammetry | 0.5 M HNO₃ | Deposition at -0.45 |
Peak potentials are highly dependent on the supporting electrolyte, pH, electrode material, and scan rate. asianpubs.orgscientific.net
Reactivity, Transformation Mechanisms, and Chemical Thermodynamics of Hydrogen Selenite
Acid-Base Equilibria and Protonation/Deprotonation Processes of Hydrogen Selenite (B80905)
Speciation of Selenite (HSeO₃⁻, SeO₃²⁻) and its pH Dependence
The speciation of selenite in aqueous solutions is highly dependent on the pH of the environment. The predominant forms are selenious acid (H₂SeO₃) at acidic pH, the hydrogen selenite ion (HSeO₃⁻) at intermediate pH, and the selenite ion (SeO₃²⁻) at basic pH. rsc.org This distribution is governed by the acid dissociation constants (pKa values) of selenious acid.
The equilibrium reactions are as follows:
H₂SeO₃ ⇌ H⁺ + HSeO₃⁻ (pKa₁)
HSeO₃⁻ ⇌ H⁺ + SeO₃²⁻ (pKa₂)
At acidic pH values, the neutral selenious acid molecule is the dominant species. As the pH increases, it deprotonates to form the monovalent this compound anion. researchgate.net Further increases in pH lead to the deprotonation of this compound, resulting in the divalent selenite anion becoming the major species in alkaline conditions. rsc.orgresearchgate.net For instance, at pH 7, HSeO₃⁻ is the primary form, but SeO₃²⁻ is also present at about 10%. researchgate.net Below pH 7.3, HSeO₃⁻ is the dominant species, while above this pH, SeO₃²⁻ prevails. iaea.org The speciation of selenite is a critical factor influencing its chemical reactivity, bioavailability, and interaction with other substances in the environment.
Interactive Data Table: Predominant Selenite Species at Various pH Ranges
| pH Range | Predominant Species |
| Acidic (e.g., < 2.6) | H₂SeO₃ |
| Intermediate (e.g., 2.6 - 8.3) | HSeO₃⁻ |
| Basic (e.g., > 8.3) | SeO₃²⁻ |
Note: The exact pH ranges for the predominance of each species can vary slightly depending on the specific pKa values used in different studies.
Redox Chemistry and Oxidation-Reduction Potentials of this compound Species
The selenium atom in this compound (and other selenite species) has an oxidation state of +4. This is an intermediate state between selenate (B1209512) (SeO₄²⁻), where selenium is in the +6 state, and selenide (B1212193) (Se²⁻) or elemental selenium (Se⁰), where selenium is in the -2 and 0 oxidation states, respectively. rsc.org This intermediate oxidation state allows this compound to act as both an oxidizing and a reducing agent, depending on the redox potential of the reacting species. nih.gov
Oxidation of Selenite to Selenate
Selenite can be oxidized to selenate (SeO₄²⁻), a less toxic form of selenium. This oxidation can be initiated by strong oxidizing agents. For instance, the sulfate (B86663) ion radical (SO₄⁻), which can be generated from the decomposition of peroxodisulfate (S₂O₈²⁻), readily oxidizes selenite to selenate. acs.org The reaction mechanism involves the highly reactive SO₄⁻ radical directly oxidizing the selenite. acs.org Other reactive oxygen species like hydroxyl radicals (•OH), ozone (O₃), and hypochlorite (B82951) (OCl⁻) can also effectively oxidize selenite to selenate. researchgate.net The oxidation of selenite by hydrogen peroxide (H₂O₂) is also possible but occurs much more slowly. researchgate.net The rate of oxidation by H₂O₂ can be enhanced at lower pH where selenious acid is the dominant species. nsf.gov In some cases, the oxidation can be surface-induced, for example, on manganese-doped hematite, where selenite is adsorbed and then transformed to selenate. acs.org
Reduction of Selenite to Selenide (HSe⁻) and Elemental Selenium
This compound can be reduced to either elemental selenium (Se⁰) or hydrogen selenide (HSe⁻). This reduction can be mediated by various chemical and biological processes. For example, selenite is rapidly reduced by nanoparticulate mackinawite (FeS) and magnetite (Fe₃O₄). amazonaws.comacs.org The reduction of selenite by zero-valent iron is also a feasible method for its removal from water. tandfonline.com
The reduction process often involves multiple electron transfer steps. umich.edu In the presence of certain iron-bearing minerals, a broad reduction peak observed in cyclic voltammetry experiments suggests a multi-electron transfer process involving the transformation of selenite to both Se(0) and Se(-II). umich.edu The formation of elemental selenium is a key detoxification pathway in many microorganisms, which can reduce selenite to the less toxic elemental form. plos.orgnih.gov The reduction can also proceed all the way to hydrogen selenide (H₂Se), a highly reactive and toxic metabolite. mdpi.comnih.gov
Role of Thiols (e.g., Glutathione) in Selenite Reduction
Thiols, particularly glutathione (B108866) (GSH), play a crucial role in the reduction of selenite. The reaction between selenite and GSH is a key step in the metabolism of inorganic selenium. This reaction proceeds through several intermediates. mdpi.comresearchgate.net
The initial reaction between selenite and GSH forms selenodiglutathione (B1680944) (GS-Se-SG). mdpi.comjst.go.jpnih.gov This intermediate can then be further reduced. One proposed pathway involves the reduction of GS-Se-SG by another molecule of GSH or by enzymes like glutathione reductase to form glutathioselenol (GSSeH). mdpi.comtdl.org GSSeH is unstable and can either decompose to elemental selenium and GSH or be further reduced to hydrogen selenide (H₂Se). mdpi.compnas.org
The interaction of selenite with thiols can generate reactive species that have significant reducing properties, which are mainly attributed to the formation of selenide. csic.esnih.govresearchgate.net The potency of different thiols to reduce selenite varies, with cysteine being more potent than glutathione in some experimental systems. csic.esnih.gov
Reaction Kinetics and Rate Coefficients of Hydrogen Selenide Transformations
The kinetics of this compound transformations, both oxidation and reduction, have been studied under various conditions. The rates of these reactions are influenced by factors such as pH, temperature, reactant concentrations, and the presence of catalysts or inhibitors.
The oxidation of selenite to selenate by various oxidants can be modeled using pseudo-first-order kinetics. nsf.gov For example, the oxidation by hydroxyl radicals, hydrogen peroxide, and ozone has been successfully modeled with this approach. nsf.gov The presence of other ions can also affect the reaction rates. For instance, bromide can catalyze the oxidation of selenite by chlorine. biologic.net
The reduction of selenite also follows specific kinetic models. The removal of selenite from solution by adsorption and subsequent reduction can often be described by a two-stage kinetic process: an initial fast adsorption step followed by a slower reduction step. lyellcollection.org The reduction of selenite by zero-valent iron has been described by pseudo-first-order kinetics, with the rate constant being influenced by factors like ZVI dosage and particle size. tandfonline.com In biological systems, the reduction of selenite by bacteria can also be modeled. For instance, the reduction of selenite by Enterococcus species has been modeled using a first-order kinetic model, with a determined reaction rate constant. up.ac.zaresearchgate.net
Interactive Data Table: Kinetic Parameters for Selenite Transformations
| Reaction | System | Kinetic Model | Rate Constant (k) | Reference |
| Selenite reduction | Enterococcus spp. | First-order | 0.562 h⁻¹ | up.ac.zaresearchgate.net |
| Selenite removal by Fe(II) hydroxide (B78521) | Chemical | Pseudo-second-order | 1.05 x 10⁻³ mg g⁻¹ min⁻¹ | rsc.org |
| Selenite oxidation | H₂O₂ + UV | Pseudo-first-order | Varies with conditions | nsf.gov |
| Selenite reduction by ZVI | Chemical | Pseudo-first-order | Varies with conditions | tandfonline.com |
| Selenite adsorption on soil | Environmental | Pseudo-second-order | Varies among soil types | mdpi.com |
Hydrolysis and Condensation Reactions of this compound
In aqueous solution, selenium(IV) exists in equilibrium between selenous acid (H₂SeO₃), the this compound ion (HSeO₃⁻), and the selenite ion (SeO₃²⁻). Selenous acid is a diprotic acid, and its dissociation represents its hydrolysis wikipedia.org. The equilibria are described by the following reactions and their corresponding pKₐ values:
H₂SeO₃ ⇌ H⁺ + HSeO₃⁻ (pKₐ₁ = 2.62) wikipedia.org HSeO₃⁻ ⇌ H⁺ + SeO₃²⁻ (pKₐ₂ = 8.32) wikipedia.org
Under certain conditions, particularly at concentrations exceeding 10 mmol L⁻¹, this compound ions can undergo condensation to form dimeric species rsc.org. This dimerization has been confirmed using infrared (IR), Raman, and ⁷⁷Se NMR spectroscopy rsc.orgresearchgate.net. The primary dimeric species formed is (HSeO₃)₂²⁻, where the monomers are linked by hydrogen bonds researchgate.net. The formation of such polyselenite equilibria is influenced by the ionic medium of the solution scispace.com.
The formation of diselenite (Se₂O₅²⁻) moieties, another form of condensation product, has been observed in the solid-state structures of uranyl selenite compounds synthesized under highly acidic or high-temperature conditions mdpi.com. This suggests that such conditions are necessary to drive the polymerization of selenite units mdpi.com.
Table 1: Thermodynamic Data for Protonation and Dimerization of Selenite at 25°C This interactive table provides thermodynamic quantities for the key equilibrium reactions of the proton-selenite system in a 3 M NaClO₄ ionic medium.
Complexation and Ligand Exchange Reactions Involving this compound
The selenite ion is an effective ligand and can replace other ligands, such as water, in the coordination sphere of a metal ion. These ligand exchange (or substitution) reactions often result in changes to the complex's geometry and color rsc.org.
A significant area of study is the complexation of selenite on the surfaces of iron oxides, such as goethite (α-FeOOH), which is crucial for controlling selenium's mobility in soils and sediments. Studies using infrared spectroscopy and electrophoresis have shown that selenite forms inner-sphere complexes with iron oxides, meaning it binds directly to the iron centers on the mineral surface usda.gov. This process involves a ligand exchange reaction where selenite displaces surface hydroxyl groups shu.ac.uk. Spectroscopic evidence suggests the formation of bidentate complexes, where two oxygen atoms from the selenite ion bind to the surface usda.gov.
The reaction of hexaaqua metal ions with bases provides a related example of ligand reactivity. The addition of hydroxide ions can deprotonate the coordinated water ligands, forming a neutral, insoluble metal hydroxide precipitate nist.govnih.gov. This is not a ligand exchange reaction, but rather an acid-base reaction involving the ligand itself nist.gov. However, in the presence of other competing ligands like ammonia (B1221849), a true ligand exchange can occur, where water molecules are replaced by ammonia molecules in the coordination sphere nih.gov.
Thermal Decomposition Pathways of this compound Compounds
Metal this compound compounds undergo multi-stage decomposition upon heating. The specific pathways and temperatures depend on the metal cation. Thermogravimetric (TG) and differential thermal analysis (DTA) are common techniques used to elucidate these decomposition steps.
For example, cobalt this compound dihydrate, Co(HSeO₃)₂·2H₂O, decomposes in several distinct steps. The first step around 130°C corresponds to the loss of the two water molecules of crystallization. This is followed by the loss of constitutional water from the this compound hydroxyl groups and some selenium dioxide (SeO₂) at higher temperatures. Subsequent steps involve the formation of cobalt selenite (CoSeO₃) and finally cobalt oxide (CoO) as the end product at temperatures above 600°C researchgate.net.
Similarly, the decomposition of ytterbium this compound dihydrate, YbH(SeO₃)₂·2H₂O, begins with dehydration between 120-200°C. This is followed by the loss of constitutional water to form ytterbium tetraselenite (Yb₂Se₄O₁₁). Further heating leads to the sequential loss of SeO₂ molecules, forming ytterbium(III) selenite (Yb₂(SeO₃)₃) and eventually ytterbium(III) oxide (Yb₂O₃) at very high temperatures (1200–1300°C) scispace.com. Mixed rare earth hydrogen selenites also show analogous multi-step decompositions involving successive losses of water and selenium dioxide rsc.org.
Table 2: Thermal Decomposition Stages of Selected Metal Hydrogen Selenites This interactive table summarizes the key decomposition steps and products for various this compound compounds.
Photochemical Transformations of this compound
This compound can be transformed by photochemical reactions, undergoing either oxidation or reduction depending on the conditions.
Under ultraviolet (UV) irradiation in distilled water, selenite (Se(IV)) is slowly oxidized to selenate (Se(VI)). This photo-oxidation is significantly accelerated in the presence of nitrate (B79036) (from HNO₃ or NaNO₃) due to the photolysis of nitrate ions, which produces hydroxyl radicals (•OH) that then oxidize the selenite usda.gov.
Conversely, selenite can also be photochemically reduced. In the presence of certain organic compounds, such as diketones (e.g., acetylacetone), and UV light, Se(IV) can be reduced to form red, amorphous, elemental selenium (Se(0)) nanoparticles asm.org. The mechanism involves the photochemical generation of ketyl radicals from the diketones, which are potent reducing agents capable of reducing Se(IV) wikipedia.org. This process provides a method for the green synthesis of selenium nanoparticles with tunable sizes wikipedia.org.
Table 3: Compound Names Mentioned in the Article
Theoretical and Computational Investigations of Hydrogen Selenite
Quantum Chemical Calculations (e.g., DFT, Post-Hartree-Fock) of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the hydrogen selenite (B80905) ion. Methods such as Density Functional Theory (DFT) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2) are used to model the electronic structure and bonding within the ion. pku.edu.cn These calculations can accurately predict geometries, vibrational frequencies, and other electronic properties.
Studies on related selenium compounds often employ hybrid DFT functionals, such as B3LYP, in conjunction with basis sets like 6-311G(d,p) to obtain optimized molecular geometries and electronic properties. researchgate.netscience.gov For heavier elements like selenium, post-Hartree-Fock methods such as MP2 and Coupled Cluster (CCSD(T)) are utilized to account for electron correlation effects more accurately, which is crucial for determining reliable energetic and spectroscopic parameters. researchgate.netacs.orgresearchgate.netnih.gov
Theoretical investigations have also explored the dimerization of hydrogen selenite in aqueous solutions, providing insights into the bonding and stability of the (HSeO₃)₂²⁻ dimer. researchgate.net
A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can then be compared with experimental data from techniques like infrared (IR) and Raman spectroscopy. nih.gov For the this compound ion and its dimer, theoretical calculations have been used to assign vibrational modes. researchgate.net
For instance, MP2 calculations have been employed to predict the IR and Raman spectra of the HSeO₃⁻ monomer and its dimer. While the monomer is challenging to observe experimentally in isolation due to dimerization, calculations predict a notable separation between the symmetric Se-O stretching and the Se-OH stretching modes. researchgate.net For the dimer, calculations predict distinct symmetric and antisymmetric stretching vibrations for the SeO₂ group. researchgate.net The accuracy of these predictions gives confidence in the computational models used. researchgate.net
| Vibrational Mode | Predicted Frequency (cm⁻¹) for HSeO₃⁻ (MP2) | Predicted Frequency (cm⁻¹) for (HSeO₃)₂²⁻ (MP2) |
| Symmetric Se-O stretching (SeO₂) | N/A | ~860 |
| Antisymmetric Se-O stretching (SeO₂) | N/A | ~798 |
| Se-O stretching | ~833 | N/A |
| Se-OH stretching | ~439 | ~530 |
| Se-OH bending | ~977 | N/A |
Data sourced from theoretical calculations on the this compound monomer and its dimer. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comlibretexts.orgwikipedia.org The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For the this compound ion, the HOMO is typically localized on the oxygen atoms, particularly the unprotonated ones, making them susceptible to electrophilic attack. The LUMO, conversely, indicates regions that can accept electrons. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of the molecule. researchgate.net
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule and is used to predict reactive sites for electrophilic and nucleophilic attack. nsf.govmdpi.com For the this compound anion, MEP maps would show regions of negative potential (electron-rich) around the oxygen atoms, which are attractive to cations and other electrophiles. nsf.govacs.orgacs.org The region around the hydrogen atom would exhibit a positive potential, indicating its acidic nature and susceptibility to interaction with nucleophiles. researchgate.net
Molecular Dynamics Simulations of this compound in Various States
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing insights into processes such as solvation and transport properties. acs.orgdntb.gov.ua For this compound, MD simulations are particularly useful for understanding its behavior in aqueous solution.
Ab initio MD (AIMD) simulations, which combine molecular dynamics with electronic structure calculations (often DFT), can provide a detailed picture of the hydration shell around the selenite (SeO₃²⁻) and this compound (HSeO₃⁻) ions. researchgate.netosti.govacs.org Studies on the hydrated selenite ion show that it is surrounded by a single shell of water molecules. slu.se There is an equilibrium between two and three water molecules hydrogen-bonded to each oxygen atom of the selenite ion. slu.se The presence of the lone pair of electrons on the selenium atom influences the structure of the hydration shell, with water molecules also clustering in the region outside this lone pair. rsc.orgresearchgate.net
Classical MD simulations, which use pre-defined force fields, have also been developed to study selenite and selenate (B1209512) ions in aqueous environments and their mobility in systems like mineral nanopores. researchgate.netresearchgate.net These simulations are crucial for understanding the transport and environmental fate of selenium species.
| Hydration Property | Value/Description for Selenite Ion (SeO₃²⁻) |
| Mean Se···O distance (water) | 3.87(2) Å |
| Mean Se-O···O angle (water) | 114.5° |
| Hydrogen bonds per oxygen | Equilibrium between 2 and 3 |
| Classification | Weak structure maker |
Data for the closely related selenite ion in aqueous solution. rsc.orgresearchgate.net
Reaction Pathway Energetics and Transition State Analysis
Understanding the mechanisms of reactions involving this compound requires the characterization of potential energy surfaces, including the identification of transition states and the calculation of reaction barriers. Quantum chemical methods are employed to investigate the energetics of various reaction pathways.
For instance, the oxidation of organic compounds by selenium dioxide, which proceeds through intermediates related to this compound, involves steps like ene reactions and slu.sersc.org-sigmatropic rearrangements. nrochemistry.com Theoretical studies on the reactions of hydrogen selenide (B1212193) (H₂Se) with atmospheric radicals like •OH and Cl• utilize high-level post-Hartree-Fock methods (e.g., CCSD(T)) to accurately determine the energies of reactants, products, intermediates, and transition states. researchgate.netacs.orgresearchgate.netnih.govudelar.edu.uy These studies reveal that such reactions often proceed through a stable pre-reaction complex and a well-defined transition state. researchgate.netresearchgate.net The calculated reaction barriers and rate constants can then be compared with experimental kinetic data. acs.orgnih.gov
While specific studies on the reaction energetics of the this compound ion itself are less common, the methodologies applied to H₂Se and organoselenium compounds provide a robust framework for such investigations. nih.gov These methods can elucidate mechanisms such as proton transfer, oxidation-reduction, and ligand exchange involving the HSeO₃⁻ ion.
Modeling of this compound Interactions with Other Molecules
The interaction of this compound with its environment, particularly with water molecules, is crucial for its chemistry in aqueous systems. Modeling these interactions, primarily hydrogen bonding, is a key focus of computational studies.
Quantum chemical calculations and AIMD simulations have been used to characterize the hydrogen bonds between the this compound/selenite ion and water molecules. slu.sersc.orgresearchgate.net The structure of the hydrated selenite ion is well-defined, with distinct distances and angles for the hydrogen-bonded water molecules. rsc.org The strength and dynamics of these hydrogen bonds influence the ion's spectroscopic properties and its behavior in solution. slu.se
Furthermore, computational models are used to study the interaction of selenite with other molecules and surfaces, which is important for understanding its environmental mobility and geochemistry. DFT calculations have been employed to investigate the incorporation of selenite into mineral structures like calcite and its adsorption on the surfaces of iron oxides like goethite. osti.gov These models help to predict the preferred binding sites and the energetics of these surface interactions, revealing that factors like the hydration network at the mineral-water interface play a critical role. nih.gov
| Interaction System | Computational Method | Key Findings |
| Selenite in aqueous solution | LAXS, EXAFS, DDIR, MD | Well-defined hydration shell with an equilibrium of 2-3 H₂O per oxygen atom. slu.sersc.orgresearchgate.net |
| Selenite on goethite surface | DFT, AIMD | Investigation of inner-sphere vs. outer-sphere adsorption complexes. osti.gov |
| Selenite in calcite | DFT, EXAFS | Selenite can substitute for carbonate, causing local structural expansion. |
| Selenite with organic molecules | Crystallography, DFT | Formation of hydrogen-bonding networks in crystalline salts. researchgate.net |
Spin Models for Phase Transitions in Selenite Crystals
Certain crystalline solids containing the this compound ion, particularly alkali trihydrogen selenites like sodium trithis compound (NaH₃(SeO₃)₂) and cesium trithis compound (CsH₃(SeO₃)₂), exhibit interesting ferroelectric and antiferroelectric phase transitions. researchgate.netresearchgate.netosti.gov Theoretical models, specifically spin models, are used to understand the mechanisms of these transitions.
In these crystals, the hydrogen atoms in the O-H---O hydrogen bonds occupy one of two possible positions. The ordering of these protons at low temperatures leads to the emergence of a spontaneous electric polarization (ferroelectricity) or an ordered antiparallel arrangement of dipoles (antiferroelectricity). The state of each hydrogen bond (with the proton in one of the two positions) can be represented by a pseudospin variable (e.g., spin-up or spin-down).
Theoretical models based on a spin Hamiltonian, analogous to the Ising model, are constructed to describe the interactions between these pseudospins. bibliotekanauki.pl These models can account for the different possible ordered phases and the thermodynamics of the phase transitions. bibliotekanauki.pl By fitting the model parameters to experimental data, such as transition temperatures and entropy changes, it is possible to gain insight into the nature of the interactions driving the phase transitions. researchgate.net More advanced models can also incorporate the coupling between the proton ordering and the displacements of the heavier ions (Na⁺, Cs⁺, SeO₃²⁻) in the crystal lattice. arxiv.org
Environmental Biogeochemistry and Geochemical Cycling of Hydrogen Selenite
Speciation and Mobility of Hydrogen Selenite (B80905) in Aquatic and Soil Systems.d-nb.infomdpi.comsi.eduportlandpress.comresearchgate.netpeerj.com
The mobility and bioavailability of selenium are fundamentally controlled by its chemical form, or speciation. mdpi.com In both aquatic and terrestrial environments, hydrogen selenite's behavior is dynamic. In soils, selenite is often the predominant form in acidic to neutral conditions. usda.gov However, its mobility can be limited due to strong adsorption to soil components. usda.govresearchgate.net The general mobility of selenium species often follows the order: Se(VI) > Se(IV) > Se(0) > Se(-II). mdpi.com
Influence of pH and Redox Conditions on Selenite Speciation.d-nb.infomdpi.comsi.edu
The speciation of selenite is highly dependent on the pH and redox potential (Eh) of the surrounding environment. researchgate.net In acidic conditions, selenious acid (H₂SeO₃) and the this compound anion (HSeO₃⁻) are the dominant forms. researchgate.net As the pH becomes more basic, the divalent selenite ion (SeO₃²⁻) becomes more prevalent. researchgate.net For instance, at acidic pH, Se(IV) can exist as neutral selenious acid or the monovalent this compound anion, while at basic pH, it is found as the monovalent this compound or the divalent selenite ion. researchgate.net
Redox conditions play a crucial role in the transformation of selenium between its various oxidation states. Under oxidizing conditions, selenate (B1209512) (SeO₄²⁻) and selenite (SeO₃²⁻) are the principal selenium species. researchgate.net As conditions become more reducing (oxygen-depleted), selenite can be reduced to elemental selenium (Se⁰) and further to selenide (B1212193) (Se²⁻). researchgate.net Experimental studies have shown that in groundwater, selenite concentrations begin to decrease at a redox potential of 213 mV and are significantly reduced at -106 mV. uwyo.edu This reduction indicates a shift to less mobile forms of selenium.
Sorption and Desorption Mechanisms of this compound on Mineral Surfaces.d-nb.infomdpi.comsi.edu
The interaction of this compound with mineral surfaces is a key process that controls its mobility in soils and sediments. Sorption, the binding of ions to a solid phase, can significantly retard the movement of selenite. The mechanisms of sorption are complex and depend on the type of mineral, the pH of the system, and the presence of other ions.
Research has shown that selenite tends to form inner-sphere surface complexes with various minerals, meaning a direct chemical bond is formed between the selenite ion and the mineral surface. researchgate.net This type of bonding is stronger than outer-sphere complexation, where the ion is held by weaker electrostatic forces. For example, studies on goethite and ferrous oxide have indicated that inner-sphere surface complexation is the dominant sorption mechanism for selenite. tandfonline.comtandfonline.com In contrast, on minerals like magnetite and biotite, outer-sphere complexation may be more prevalent. tandfonline.com The sorption of selenite onto aluminum oxides has been found to involve a mixture of outer-sphere and inner-sphere complexes. nih.gov
The pH of the surrounding solution significantly influences selenite sorption. Generally, selenite sorption is higher at lower pH values and decreases as the pH increases. This is because the surface charge of many minerals becomes more positive at lower pH, attracting the anionic selenite species.
Microbial Transformations and Biomineralization Involving Selenite.d-nb.infomdpi.comsi.eduportlandpress.comresearchgate.netuwyo.edunih.gov
Microorganisms are critical drivers of the biogeochemical cycling of selenium. frontiersin.orgfrontiersin.org They can carry out a range of transformations, including the reduction, oxidation, and methylation of selenium species, which significantly impact the fate of this compound in the environment. mdpi.comasm.orgnih.gov These microbial processes can either immobilize selenium, reducing its bioavailability and toxicity, or mobilize it, increasing its potential for transport.
Microbial Reduction of Selenite to Elemental Selenium Nanoparticles.uwyo.edunih.govjst.go.jp
A wide variety of microorganisms, including bacteria and fungi, are capable of reducing selenite (Se(IV)) to elemental selenium (Se(0)). mdpi.comfrontiersin.org This process is a common detoxification mechanism, as elemental selenium is much less soluble and toxic than selenite. asm.org The reduction of selenite often results in the formation of selenium nanoparticles (SeNPs), which can be located inside the microbial cells (intracellularly), within the cell's periplasmic space, or outside the cells (extracellularly). frontiersin.orgfrontiersin.org
The formation of these nanoparticles is a form of biomineralization, where organisms produce minerals. researchgate.netearth-science.net For example, bacteria such as Proteus sp. YS02 and Pediococcus acidilactici DSM20284 have been shown to efficiently reduce selenite to spherical SeNPs. frontiersin.orgmdpi.com The size of these biogenic nanoparticles can vary, and they are often coated with organic molecules like proteins and polysaccharides, which can influence their stability and reactivity. frontiersin.orgfrontiersin.org The reduction of selenite to SeNPs can occur under both aerobic and anaerobic conditions and involves various enzymatic pathways. mdpi.comfrontiersin.org
Microbial Oxidation of Selenium Species.portlandpress.com
While microbial reduction of selenium is a well-studied process, the microbial oxidation of selenium species is less understood. mdpi.com However, it is known that some microorganisms can oxidize reduced forms of selenium, such as elemental selenium (Se(0)) and selenite (Se(IV)), to the more mobile selenate (Se(VI)). nih.govoup.com This process can increase the bioavailability and potential for transport of selenium in the environment. oup.com
Studies have shown that various bacteria, including strains of Bacillus and Thiobacillus, are capable of oxidizing elemental selenium to selenite and, to a lesser extent, selenate. frontiersin.orgoup.com For example, Bacillus megaterium has been found to oxidize Se(0) to selenite. frontiersin.org The rates of microbial selenium oxidation are generally much slower than the rates of reduction. mdpi.comresearchgate.net The specific enzymes and biochemical pathways involved in microbial selenium oxidation are still an active area of research. nih.gov
Volatilization of Selenium Species (e.g., Methyl and Di-hydrogen Selenides) in Environmental Systems.d-nb.inforesearchgate.net
Certain microorganisms can transform inorganic selenium compounds, including selenite, into volatile forms, primarily dimethyl selenide (DMSe) and dimethyl diselenide (DMDSe). oup.comasm.org This process, known as volatilization or biomethylation, represents a significant pathway for the transfer of selenium from terrestrial and aquatic environments to the atmosphere. asm.org The production of these volatile selenium compounds is considered a detoxification mechanism, as they are significantly less toxic than inorganic forms like selenite. asm.org
The volatilization of selenium is influenced by several environmental factors, including temperature, pH, soil moisture, and the availability of nutrients for microbial activity. mdpi.comjst.go.jp For instance, methane-oxidizing bacteria have been shown to reduce selenite and produce volatile selenium compounds. d-nb.inforesearchgate.net Additionally, the formation of hydrogen selenide (H₂Se), another volatile selenium compound, can occur under reducing conditions, sometimes as a result of microbial activity. mdpi.comnih.gov The reduction of selenite can lead to the formation of selenide, which can then be methylated to form volatile species like methylselenol. plos.orghzdr.deresearchgate.netnih.gov
Biogeochemical Cycling Models for Selenium (including this compound)
The biogeochemical cycling of selenium is a complex process involving various chemical transformations and transport between different environmental compartments, including the biosphere, hydrosphere, lithosphere, and atmosphere. ethz.chwikipedia.org this compound (HSeO₃⁻), as the protonated form of the selenite oxyanion (SeO₃²⁻), is a key intermediate species in these cycles, particularly in aquatic and soil environments. scbt.comodu.edu Mathematical and conceptual models are crucial tools for understanding the fate and transport of selenium species like selenite. ethz.chodu.edu
These models aim to simulate the distribution and transformation of selenium under varying environmental conditions. odu.edu A fundamental aspect of these models is the representation of selenium speciation, as the mobility, bioavailability, and toxicity of selenium are highly dependent on its chemical form. researchgate.netoup.com The primary inorganic forms considered are selenate (SeO₄²⁻) and selenite (SeO₃²⁻), while organic forms and elemental selenium (Se⁰) are also critical components. odu.edu
A conceptual model for the biogeochemical cycle of selenium in an estuary, for example, would include the following key processes and compartments where this compound plays a role:
Inputs: Selenium enters aquatic systems from various sources, including riverine discharge and industrial inputs, often as dissolved selenate and selenite. odu.edu
Redox Transformations: Selenite is central to redox transformations. It can be reduced to elemental selenium (Se⁰) by microbial activity, a process that decreases its mobility and toxicity. researchgate.net Conversely, it can be formed from the reduction of the more mobile selenate (SeO₄²⁻). nih.govacs.org
Biological Uptake: Phytoplankton and other microorganisms can take up dissolved selenite from the water column. odu.eduresearchgate.net Inside the cell, selenite is converted to hydrogen selenide (H₂Se), which serves as a precursor for the synthesis of selenoamino acids like selenocysteine (B57510) and selenomethionine (B1662878). researchgate.net
Sorption/Desorption: Selenite has a strong affinity for particulate matter, including minerals and organic matter. This adsorption process, which is a key component of biogeochemical models, removes dissolved selenite from the water column and transfers it to sediments. odu.eduoup.com
Volatilization: Marine microorganisms can produce volatile organic selenium species, which can be emitted into the atmosphere, contributing to the global cycling of selenium. ethz.ch
Quantitative biogeochemical models use mathematical equations to describe these fluxes and transformations. For instance, a model developed for the San Francisco Bay estuary successfully simulated the concentrations of dissolved selenite, selenate, and organic selenide, as well as various forms of particulate selenium. odu.edu The model's accuracy in reproducing observed data under different conditions highlights its utility in understanding the complex cycling of selenium. odu.edu
| Model Component | Description | Relevance to this compound |
| Physical Transport | Simulates the movement of water and suspended particles (advection and dispersion). | Governs the distribution of dissolved this compound and selenite-laden particles within the system. odu.eduresearchgate.net |
| Chemical Speciation | Tracks the concentrations of different selenium forms (selenate, selenite, organic Se, elemental Se). | Selenite is a primary dissolved species whose concentration is explicitly modeled. odu.edu |
| Redox Kinetics | Models the rates of oxidation and reduction reactions (e.g., selenate to selenite, selenite to elemental Se). | Determines the rate of formation and removal of selenite from the dissolved phase. researchgate.netoup.com |
| Biological Processes | Includes uptake by phytoplankton, conversion to organic forms, and decomposition. | Represents a major pathway for the transformation of inorganic selenite into organic selenium within the food web. odu.eduresearchgate.net |
| Sorption Processes | Simulates the adsorption and desorption of selenium species onto particulate matter. | A key process controlling the partitioning of selenite between the dissolved and particulate phases. odu.edu |
These models are essential for predicting how changes in environmental factors, such as river flow or pollution inputs, might affect selenium concentrations and speciation, ultimately influencing its potential to accumulate in the food web. odu.edu
Interaction of Selenite with Natural Organic Matter
Research shows that organic fractions of soil have a greater capacity to sorb selenite compared to mineral fractions. researchgate.net This high affinity is attributed to several interaction mechanisms. While direct association between selenite and organic molecules can occur, a significant portion of selenite sorption is indirect, mediated by metal cations, particularly iron (Fe³⁺) and aluminum (Al³⁺), that are complexed with the NOM. nih.govresearchgate.netacs.org This leads to the formation of ternary complexes, such as NOM-metal-selenite bridges. researchgate.netresearchgate.net
Mechanistic studies using X-ray absorption spectroscopy have provided detailed insights into these interactions. nih.govacs.org It was found that selenite can form both inner-sphere and outer-sphere complexes with NOM. Key findings from these studies include:
Direct and Indirect Complexation: Selenite binds to NOM both directly, through complexation with oxygen-containing functional groups on the organic matter, and indirectly via organically complexed iron oxyhydroxide clusters. nih.govacs.org
Role of Iron: Preloading NOM with Fe(III) can increase the sorption of selenite by several orders of magnitude. nih.govresearchgate.net Modeling of spectroscopic data indicates that selenite forms complexes with these iron centers. nih.govacs.org
Influence of NOM Components: Humic acid and fulvic acid, the major components of NOM, interact differently with selenite. Humic acid fractions tend to show enhanced aggregation when selenium is introduced. nih.gov The interaction with fulvic acid can involve aggregation, dissociation, and redox reactions. nih.gov Studies have suggested that selenite linkage with humic acid reduces selenium mobility, while its association with fulvic acid might enhance its availability to plants. researchgate.net
The sorption of selenite onto NOM is also pH-dependent. Generally, the adsorption of oxyanions like selenite on variable-charge surfaces (common in NOM and metal oxides) decreases as pH increases. bibliotekanauki.pl At lower pH, the surface functional groups are more protonated, creating more positively charged sites that attract the anionic selenite.
| Research Finding | Method/Observation | Implication for Selenite Behavior |
| Higher Sorption by Organic Fractions | In experiments comparing soil fractions, organic components sorbed 93% of added selenite at higher concentrations, versus 44% for mineral fractions. researchgate.net | Natural organic matter is a primary sink for selenite in soils, significantly controlling its retention. researchgate.net |
| Formation of Ternary Complexes | Spectroscopic evidence (SEM/EDS, TEM/EDS) reveals a correlation between sorbed selenium and the presence of Fe and Al on organic particles. researchgate.net | Selenite immobilization on NOM is often mediated by metal bridges, forming stable ternary complexes. researchgate.netresearchgate.net |
| Abiotic Reduction of Selenate | Studies showed that NOM can abiotically reduce the more mobile selenate (SeO₄²⁻) to the less mobile selenite (SeO₃²⁻). nih.govacs.org | NOM not only binds selenite but can also increase its prevalence by reducing selenate, further decreasing overall Se mobility. nih.gov |
| Molecular Bonding Mechanisms | Fourier-transform infrared spectroscopy (FT-IR) suggests that selenium can form bridges or chelates with functional groups of NOM components through hydrogen bonding and electrostatic interactions. nih.gov | Provides a molecular-level understanding of the forces holding selenite within the NOM matrix. nih.gov |
| Inhibition of Reduction | The presence of organic matter has been shown to hinder or delay the reduction of selenite to its elemental form (Se⁰) by minerals like pyrite. lyellcollection.org | While NOM sorbs selenite, it can also stabilize it in the +4 oxidation state, preventing further reduction to the even less mobile elemental form. lyellcollection.org |
Biomolecular and Cellular Interactions of Hydrogen Selenite: Mechanistic Research
Molecular Binding and Recognition Mechanisms of Hydrogen Selenite (B80905) with Proteins and Enzymes
Hydrogen selenite's interaction with proteins and enzymes is a critical first step in its metabolic pathway and biological effects. These interactions are primarily characterized by reactions with specific functional groups and subsequent enzymatic transformations.
A primary target for this compound within the cellular milieu is the thiol group (-SH) of cysteine residues in proteins. The reaction between selenite and thiols, such as glutathione (B108866) (GSH), is a key event in selenium metabolism. This interaction leads to the formation of selenotrisulfide derivatives (GS-Se-SG). This formation is a non-enzymatic reaction that can be followed by a stepwise reduction. For instance, glutathione reductase can reduce the selenotrisulfide, ultimately leading to the formation of hydrogen selenide (B1212193) (H₂Se). The interaction of selenite with thiols can also lead to the production of superoxide (B77818) radicals, contributing to oxidative stress. plos.org
The reaction of selenite with vicinal thiol groups on proteins can result in the binding of selenium to the protein, which is then released as metallic selenium after accepting four electrons. biologists.com This interaction is not limited to small thiol-containing molecules; cysteine residues within proteins are also reactive towards selenite. The formation of a selenosulfide bond (-S-Se-) is a crucial aspect of this interaction. The selenenyl sulfide (B99878) linkage plays a significant role in the catalytic mechanisms of certain enzymes. researchgate.net For example, in some enzymes, a selenenic acid intermediate (R-SeOH) can be attacked by a cysteine residue to form a selenosulfide bond. nih.gov The higher nucleophilicity of a selenol group compared to a thiol group facilitates faster reaction rates in these exchange reactions. nih.gov
Once selenite is internalized and reduced, the resulting selenide is channeled into specific enzymatic pathways for the synthesis of selenoproteins. Two key enzymes in this process are selenocysteine (B57510) β-lyase and selenophosphate synthetase.
Selenocysteine β-lyase (SCLY) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the decomposition of L-selenocysteine into L-alanine and elemental selenium (Se⁰), which is then non-enzymatically reduced to hydrogen selenide (H₂Se) in the presence of reductants. nih.govresearchgate.net The enzyme specifically acts on L-selenocysteine and not its sulfur analog, L-cysteine. researchgate.net The reaction mechanism involves the removal of the alpha-hydrogen of selenocysteine by a base at the active site. nih.gov Human SCLY shows a Michaelis constant (Kₘ) for L-selenocysteine of 0.5 mM, with L-cysteine acting as a competitor with an inhibition constant (Kᵢ) of 5.85 mM. nih.gov The enzyme is thought to provide the selenide substrate for selenophosphate synthetase, thereby playing a crucial role in the recycling of selenium from selenoprotein degradation for the synthesis of new selenoproteins. researchgate.net
Selenophosphate synthetase (SPS) is a key enzyme that catalyzes the ATP-dependent activation of selenide to produce selenophosphate, the active selenium donor for the synthesis of selenocysteine. biologists.comnih.govnih.gov The reaction requires hydrogen selenide (HSe⁻) and ATP as substrates to generate selenophosphate (SePO₃³⁻), AMP, and orthophosphate. nih.govcolab.ws The enzyme contains a catalytically essential cysteine or selenocysteine residue within a glycine-rich region. pnas.org The reaction mechanism involves the transfer of the γ-phosphate group of ATP to selenide. nih.govub.edu In the absence of selenide, SPS can catalyze the slow hydrolysis of ATP to AMP and two orthophosphates. pnas.org Kinetic studies of the E. coli enzyme show a Kₘ for ATP in the submillimolar range (0.9 mM). ub.edu
Cellular Uptake and Transport Mechanisms of Selenite/Hydrogen Selenide in Model Systems (e.g., Yeast, Hepatocytes, Enterocytes, Microorganisms)
The entry of selenite into cells is a regulated process involving various transport systems. Studies in different model organisms have elucidated the mechanisms and factors influencing this uptake.
In the yeast Saccharomyces cerevisiae, selenite uptake is mediated by both high- and low-affinity phosphate (B84403) transporters. nih.gov When grown in low phosphate conditions, the high-affinity phosphate transporter Pho84p is the primary route for selenite entry. nih.gov In high phosphate conditions, the low-affinity transporters Pho87p, Pho90p, and Pho91p are involved. nih.gov Kinetic studies have revealed two transport systems for selenite in yeast: a high-affinity system with a Kₘ of 54.0 µM and a low-affinity system with a Kₘ of 435 µM. nih.gov Another study identified a Kₘ of 7.7 mM for selenite uptake in yeast grown in high phosphate medium. nih.gov
In rainbow trout hepatocytes and enterocytes, selenite uptake appears to be a low-affinity, linear process. biologists.comoup.com However, in enterocytes, the presence of glutathione induces high-affinity uptake kinetics with a dissociation constant (Kd) of 3.61 µmol/L. biologists.comoup.com In vitro studies using Caco-2 cells, a model for human enterocytes, have shown that the transport of selenite is less efficient than that of organic selenium species like selenomethionine (B1662878). nih.gov
The uptake of selenite by cells can be an energy-dependent process. In Saccharomyces cerevisiae, a slower phase of selenite uptake is sensitive to metabolic inhibitors such as 2,4-dinitrophenol (B41442) (DNP), carbonyl cyanide m-chlorophenylhydrazone (CCCP), potassium cyanide (KCN), and sodium azide (B81097) (NaN₃), indicating a dependence on metabolic energy. nih.gov Similarly, in the bacterium Clostridium pasteurianum, selenite transport is dependent on an energy source and is inhibited by CCCP and N,N'-dicyclohexylcarbodiimide (DCCD), suggesting it is mediated by the proton motive force. nih.govcdnsciencepub.com In contrast, studies on rainbow trout hepatocytes and enterocytes have found the cellular accumulation of selenium from selenite to be energy-independent. oup.com However, in a human keratinocyte model, the uptake of selenide (the reduced form of selenite) was inhibited by ATPase inhibitors DCCD and orthovanadate, suggesting an ATP-dependent mechanism for selenide transport. nih.gov
Several types of transporters have been implicated in the cellular uptake of selenite.
Phosphate Transporters : Due to the chemical similarity between selenite and phosphate, phosphate transporters are a major pathway for selenite uptake in various organisms. In Saccharomyces cerevisiae, both high-affinity (Pho84p) and low-affinity (Pho87p, Pho90p, Pho91p) phosphate transporters are involved in selenite uptake. nih.gov Studies in rice have also shown that phosphate transporters mediate selenite absorption. researchgate.net
Aquaporins : Aquaporin 9 (AQP9), an aquaglyceroporin, has been shown to transport selenite, although with much lower efficiency than other substrates like monomethylselenic acid. nih.gov This transport is favored at a lower pH, suggesting that the neutral form of selenite is the transported species. At physiological pH (7.5), there is no significant selenite uptake via AQP9. nih.gov
Na+/H+ Antiporters : The direct role of Na+/H+ antiporters in the transport of this compound is not well-documented in the reviewed scientific literature. While proton gradients are implicated in selenite transport in some microorganisms, a specific role for Na+/H+ antiporters has not been clearly established.
The efficiency of selenite uptake is significantly influenced by the extracellular pH and the presence of competing anions.
Influence of pH : The effect of pH on selenite transport can vary depending on the organism and the specific transport mechanism. In rainbow trout hepatocytes and enterocytes, a decrease in selenite transport was observed with increasing pH. oup.com In Clostridium pasteurianum, maximum selenite uptake occurs at a pH of 6.0. cdnsciencepub.com In yeast, the phosphate transporter Pho84 operates preferentially at neutral and acidic pH, which would in turn affect selenite uptake under low phosphate conditions. nih.gov
Competing Anions : The uptake of selenite can be competitively inhibited by structurally similar anions. Phosphate is a major competitor for selenite uptake via phosphate transporters in yeast and plants. nih.govfrontiersin.org In Saccharomyces cerevisiae, phosphate competitively inhibits selenite uptake by both high- and low-affinity systems. nih.gov Sulfite has also been shown to competitively interact with selenite uptake in rainbow trout hepatocytes and enterocytes. oup.com In contrast, elevated sulfate (B86663) concentrations did not significantly affect selenite accumulation in yeast. nih.gov In a human keratinocyte model, the uptake of selenide was inhibited by molybdate (B1676688) and chromate, but not by sulfate. nih.gov
Interactive Data Tables
Table 1: Kinetic Parameters of Selenite Transport in Various Model Systems
| Model System | Transporter/System | Kₘ / Kₔ | Vₘₐₓ / Bₘₐₓ | Conditions |
| Saccharomyces cerevisiae | High-affinity system | 54.0 µM | 3.14 pmol/min/10⁶ cells | Low selenite (0.025-0.1 mM) |
| Saccharomyces cerevisiae | Low-affinity system | 435 µM | 11.6 pmol/min/10⁶ cells | High selenite (0.1-1.0 mM) |
| Saccharomyces cerevisiae | Low-affinity phosphate transporters | 7.7 mM | 81 pmol/min/OD | High phosphate medium |
| Saccharomyces cerevisiae | Jen1p | 0.91 mM | 1.3 nmol/min/10⁹ cells | |
| Rainbow Trout Enterocytes | Unknown | 3.61 µmol/L (Kₔ) | 6.661 pmol/mg protein/min | In the presence of GSH |
| Human Keratinocytes | Unknown (for selenide) | 279 nM | - | Reduced form of selenite |
Table 2: Effect of Inhibitors and Competing Anions on Selenite/Selenide Uptake
| Model System | Process | Inhibitor/Anion | Effect |
| Saccharomyces cerevisiae | Selenite Uptake | DNP, CCCP, KCN, NaN₃ | Inhibition of metabolism-dependent phase |
| Clostridium pasteurianum | Selenite Uptake | CCCP, DCCD | Inhibition |
| Human Keratinocytes | Selenide Uptake | DCCD, Orthovanadate | Inhibition |
| Saccharomyces cerevisiae | Selenite Uptake | Phosphate | Competitive Inhibition |
| Rainbow Trout Enterocytes | Selenite Uptake | Sulfite | Competitive Interaction |
| Saccharomyces cerevisiae | Selenite Uptake | Sulfate | No significant effect |
| Human Keratinocytes | Selenide Uptake | Molybdate, Chromate | Inhibition |
| Human Keratinocytes | Selenide Uptake | Sulfate | No significant effect |
Internalization Mechanisms of Hydrogen Selenide
The cellular uptake of this compound is a multifaceted process involving both passive and active transport mechanisms. Research indicates that the internalization of selenium species can be either energy-dependent or independent, suggesting the involvement of both diffusion and active transport systems. nih.gov The chemical form of selenium plays a crucial role in its transport across the cell membrane. While selenite can enter cells, its uptake is significantly enhanced by its extracellular reduction to hydrogen selenide (H₂Se). nih.gov
This reduction is often mediated by extracellular thiols, such as glutathione (GSH) and cysteine. The reaction between selenite and thiols in the extracellular space generates hydrogen selenide, which appears to be more readily taken up by cells. nih.govresearchgate.net This thiol-assisted uptake mechanism is particularly relevant in environments with a high reductive capacity. Studies in Saccharomyces cerevisiae have demonstrated that the presence of thiols in the growth medium dramatically increases selenium uptake, most likely through the internalization of the generated hydrogen selenide. nih.gov
Table 1: Factors Influencing this compound Internalization
| Factor | Mechanism | Cellular Context | Key Findings |
|---|---|---|---|
| Extracellular Thiols (e.g., GSH, Cysteine) | Reduction of selenite to hydrogen selenide | Extracellular matrix, cell culture media | Enhances selenium uptake and cytotoxicity. nih.gov |
| Energy Dependence | Active transport and passive diffusion | Various cell types | Uptake is partially energy-dependent, indicating carrier-mediated processes alongside diffusion. nih.gov |
| Chemical Form | Anionic (selenite) vs. Gaseous (hydrogen selenide) | General | Hydrogen selenide appears to be more efficiently transported across the cell membrane than selenite. nih.gov |
Intracellular Speciation and Metabolism of Hydrogen Selenide
Once internalized, this compound undergoes a series of metabolic transformations, with hydrogen selenide (H₂Se) emerging as a central and highly reactive intermediate. nih.govmdpi.com This conversion is a critical step that dictates the subsequent metabolic fate of selenium within the cell, leading to its incorporation into essential biomolecules or its detoxification and excretion. nih.govrsc.org
Interconversion of Selenium Species within Cells
The primary intracellular transformation of selenite is its reduction to hydrogen selenide. This is a multi-electron process that can be facilitated by cellular reducing systems. nih.gov Two major pathways are involved in this conversion:
Thioredoxin System: The thioredoxin (Trx) and thioredoxin reductase (TrxR) system can directly reduce selenite to hydrogen selenide. nih.gov
Glutathione System: Selenite can react with reduced glutathione (GSH) in a series of steps. This reaction initially forms selenodiglutathione (B1680944) (GS-Se-SG), which is then further reduced by glutathione reductase or excess GSH to glutathioselenol (GSSeH) and ultimately to hydrogen selenide. nih.govmdpi.com
Hydrogen selenide sits (B43327) at a crucial metabolic crossroads. It is the pivotal precursor for the synthesis of selenoproteins, but if present in excess, it is channeled into detoxification pathways. nih.govuzh.ch
Involvement in Selenoprotein Synthesis Pathways
The sole productive use of hydrogen selenide in a biological context is its role as the selenium donor for the synthesis of selenocysteine (Sec), the 21st amino acid. nih.gov This process is initiated by the enzyme selenophosphate synthetase (SPS) .
SPS catalyzes the ATP-dependent reaction of hydrogen selenide to form selenophosphate (SePO₃³⁻). nih.govnih.gov Selenophosphate is the activated selenium species required for the conversion of seryl-tRNA[Ser]Sec to selenocysteyl-tRNA[Ser]Sec. This specialized tRNA is then responsible for incorporating selenocysteine into the growing polypeptide chain at UGA codons, which are recoded from stop codons to specify selenocysteine insertion in the presence of a specific downstream RNA structure (the SECIS element). nih.gov
Table 2: Key Steps in Hydrogen Selenide-Dependent Selenoprotein Synthesis
| Step | Enzyme/Molecule | Substrate | Product | Function |
|---|---|---|---|---|
| 1. Reduction | Thioredoxin Reductase / Glutathione Reductase | Selenite (SeO₃²⁻) | Hydrogen Selenide (H₂Se) | Generation of the key selenium intermediate. nih.gov |
| 2. Activation | Selenophosphate Synthetase (SPS) | Hydrogen Selenide (H₂Se) + ATP | Selenophosphate (SePO₃³⁻) + AMP | Formation of the activated selenium donor. nih.govnih.gov |
| 3. Synthesis | Selenocysteine Synthase | Selenophosphate + Seryl-tRNA[Ser]Sec | Selenocysteyl-tRNA[Ser]Sec | Synthesis of the selenocysteine-carrying tRNA. nih.gov |
| 4. Incorporation | Ribosome, EFsec, SBP2 | Selenocysteyl-tRNA[Ser]Sec | Selenoprotein | Co-translational insertion of selenocysteine into proteins. nih.gov |
Formation of Selenosugars and Methylated Derivatives as Metabolic Products
When the intracellular concentration of hydrogen selenide exceeds the requirements for selenoprotein synthesis, it is metabolized into excretable forms to mitigate its potential toxicity. nih.govuzh.ch The two primary detoxification pathways are methylation and the formation of selenosugars. researchgate.net
Methylation: Hydrogen selenide can be sequentially methylated, a process catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases. researchgate.netnih.gov This pathway generates volatile dimethyl selenide ((CH₃)₂Se), which can be exhaled, and the non-volatile trimethylselenonium (B1202040) ion ((CH₃)₃Se⁺), which is primarily excreted in the urine. researchgate.netnih.gov Methylselenol (CH₃SeH) is a key intermediate in this process. researchgate.net
Selenosugar Formation: Hydrogen selenide is also a precursor for the biosynthesis of selenosugars, which are major urinary metabolites of selenium. rsc.orgresearchgate.net One of the primary selenosugars identified is 1β-methylseleno-N-acetyl-D-galactosamine. researchgate.net While the precise enzymatic pathways are still under investigation, it is believed that a glutathione-S-conjugated selenosugar may be a precursor to the methylated forms found in urine. researchgate.net
Interactions of Hydrogen Selenide with Nucleic Acids and Lipids (mechanistic)
The high reactivity of hydrogen selenide and its metabolites can lead to direct interactions with other crucial biomolecules, including nucleic acids and lipids. Under aerobic conditions, hydrogen selenide is implicated in causing damage to DNA. Research has shown that it can induce breaks in DNA phosphodiester bonds and lead to chromosome fragmentation in vivo. mdpi.com This genotoxic effect is thought to be mediated by the generation of reactive oxygen species (ROS) during the oxidation of H₂Se. mdpi.com Conversely, under certain conditions, selenite has been observed to protect DNA from cleavage induced by the products of hydrogen sulfide (H₂S) and hydrogen peroxide (H₂O₂) interaction, suggesting a complex interplay in cellular redox chemistry. nih.gov The direct mechanistic interaction of hydrogen selenide with lipids is less characterized, although the downstream effects of its incorporation into selenoproteins, such as glutathione peroxidases, are well-known to involve the reduction of lipid hydroperoxides, thereby protecting cell membranes from oxidative damage. nih.gov
Role of Extracellularly Generated Hydrogen Selenide in Cellular Processes
The generation of hydrogen selenide in the extracellular environment plays a pivotal role in its biological activity. The reaction of selenite with extracellular thiols, such as glutathione released by cells, leads to the formation of hydrogen selenide. nih.gov This extracellularly produced H₂Se appears to be the primary species responsible for the enhanced uptake of selenium and the subsequent thiol-assisted toxicity observed in various cell types, including yeast and cancer cells. nih.govresearchgate.net
This mechanism suggests that the reductive microenvironment of certain tissues, particularly tumors which can have higher extracellular thiol concentrations, may sensitize cells to selenite. researchgate.net Therefore, extracellular hydrogen selenide can be considered a key effector molecule that bridges the gap between the administered selenite and its intracellular metabolic pathways and cytotoxic effects. nih.govresearchgate.net Its formation is a critical determinant of selenium bioavailability and cellular response.
Advanced Analytical Methodologies for Detection and Quantification of Hydrogen Selenite and Selenium Species
Chromatographic Separation Techniques for Selenite (B80905) Speciation (e.g., HPLC-ICP-MS, Ion Chromatography, GC)
Chromatography is a cornerstone of selenium speciation analysis, enabling the physical separation of different selenium compounds prior to their detection. mdpi.com High-Performance Liquid Chromatography (HPLC) is the most frequently utilized separation technique for nonvolatile selenium species. rsc.orgiaea.org
When coupled with a detector like Inductively Coupled Plasma Mass Spectrometry (ICP-MS), HPLC becomes a powerful tool for speciation. mdpi.comrsc.org Anion-exchange chromatography is commonly employed to separate anionic species like selenite (Se(IV)) and selenate (B1209512) (Se(VI)). rsc.org For instance, a method using a Hamilton PRP-X100 column with a mobile phase of 25 mM sodium citrate (B86180) and 2% methanol (B129727) (pH 4.0) can completely separate six selenium species, including selenite, within 20 minutes. mdpi.com
Ion Chromatography (IC), a subset of HPLC, is also extensively used for the separation of selenite and selenate. mdpi.comrsc.org One IC-ICP-MS method uses a dilute sodium hydroxide (B78521) eluent to separate selenite, selenate, and selenocyanate (B1200272). rsc.org The eluent can be removed online using a membrane suppressor before introduction to the ICP-MS, which improves analytical performance. rsc.org
Gas Chromatography (GC) is another separation technique, typically used for volatile selenium compounds or those that can be made volatile through derivatization. rsc.orgpsu.edu For example, selenite can be derivatized with reagents like 4-chloro-o-phenylendiamine to form a thermally stable piazselenol, which can then be analyzed by GC-MS. psu.edu A sequential derivatization and extraction approach combined with GC-MS has been developed for the simultaneous determination of selenite, selenate, and selenocyanate in wastewater. nih.gov
Table 1: Examples of Chromatographic Methods for Selenium Speciation
| Technique | Species Separated | Column/Stationary Phase | Mobile Phase/Eluent | Detection Limits (ng/L) | Reference |
| HPLC-ICP-MS/MS | Se(IV), Se(VI), SeMet, SeCys₂, MeSeCys, SeEt | Hamilton PRP-X100 | 25 mM Sodium Citrate, 2% Methanol (pH 4.0) | 20 - 150 | mdpi.com |
| IC-ICP-MS | Se(IV), Se(VI), SeCN⁻ | Anion Exchange | Dilute NaOH (step gradient) | 1.6 - 2.6 | rsc.org |
| GC-MS | Se(IV), Se(VI), Organic Se | HP-1 Cross-linked methylsilicone | Helium (carrier gas) | 1.4 - 900 | psu.edu |
Se(IV): Selenite, Se(VI): Selenate, SeMet: Selenomethionine (B1662878), SeCys₂: Selenocystine, MeSeCys: Methylselenocysteine, SeEt: Selenoethionine, SeCN⁻: Selenocyanate.
Mass Spectrometry (ICP-MS, ESI-MS) for Elemental and Speciation Analysis
Mass spectrometry is the preferred detection method for selenium speciation due to its high sensitivity, wide linear dynamic range, and ability to perform multi-isotope detection. rsc.org
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is widely used as a detector coupled with separation techniques like HPLC and IC. rsc.orgmdpi.com It offers a high separation ability and low detection limits. mdpi.com However, ICP-MS analysis of selenium can be challenging due to isobaric interferences from argon-based polyatomic ions (e.g., ⁴⁰Ar³⁸Ar⁺ interfering with ⁷⁸Se, and ⁴⁰Ar⁴⁰Ar⁺ interfering with ⁸⁰Se). mdpi.com Using tandem mass spectrometry (ICP-MS/MS) or a reaction gas like oxygen in the collision/reaction cell can effectively minimize these interferences. mdpi.comkoreascience.kr For instance, using ⁸⁰Se¹⁶O as the quantitative isotope in ICP-MS/MS can improve accuracy. mdpi.com
Electrospray Ionization Mass Spectrometry (ESI-MS) provides molecular and structural information, which is crucial for identifying novel or uncharacterized selenium species that are not available as commercial standards. rsc.orgnih.gov ESI has been shown to be a more effective ionization method than atmospheric pressure chemical ionization (APCI) for selenium species in certain matrices. nih.gov Tandem mass spectrometry (MS-MS) with ESI can reveal characteristic fragmentation patterns, aiding in the definitive identification of selenium compounds. nih.gov
Atomic Absorption Spectrometry (AAS, HG-AAS, GFAAS) for Selenium Determination
Atomic Absorption Spectrometry (AAS) is a robust and widely available technique for determining the total concentration of selenium. oiv.intoiv.intthermofisher.com
Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS or ET-AAS) provides high sensitivity by atomizing the sample in a graphite tube. oiv.intoiv.int This method is suitable for determining low concentrations of selenium in various samples after mineralization via a wet acid process. oiv.intoiv.int Matrix modifiers, such as a mixture of palladium chloride and magnesium nitrate (B79036), are often used to stabilize the analyte and reduce interferences during the high-temperature atomization step. oiv.intoiv.int
Flame Atomic Absorption Spectrometry (FAAS) is a faster but generally less sensitive method than GFAAS. thermofisher.comspectroscopyonline.com It is the basis for the formal European Union analytical method to measure selenium disulfide concentration in cosmetic products like shampoos. thermofisher.comspectroscopyonline.com
Hydride Generation Atomic Absorption Spectrometry (HG-AAS) significantly improves sensitivity and selectivity for selenium. researchgate.netnih.gov In this technique, selenite (Se(IV)) is chemically reduced to volatile hydrogen selenide (B1212193) (H₂Se) using a reducing agent like sodium borohydride. mdpi.comnih.gov The gaseous H₂Se is then swept into the atomizer of the AAS. Since Se(VI) does not efficiently form a hydride, it must first be reduced to Se(IV), a step that allows for speciation between these two inorganic forms. nih.gov HG-AAS can achieve very low detection limits, on the order of 0.13 µg/L. nih.gov
Table 2: Performance Characteristics of AAS Techniques for Selenium
| Technique | Common Application | Key Feature | Detection Limit | Reference |
| GFAAS | Trace Se in mineralized samples | High sensitivity electrothermal atomization | Not specified, but suitable for µg/kg levels | oiv.int, oiv.int |
| FAAS | Higher concentration samples (e.g., shampoo) | Rapid analysis, robust | 1.0 mg/L | researchgate.net |
| HG-AAS | Trace Se in aqueous solutions, Speciation | High sensitivity via volatile hydride formation | 0.13 µg/L | nih.gov |
Electrochemical Methods for Hydrogen Selenite and Selenide Detection
Electrochemical methods offer a sensitive, cost-effective, and often portable alternative for the detection of selenium species. mdpi.com Voltammetric techniques, particularly stripping voltammetry, are commonly used. mdpi.com
These methods typically involve a preconcentration step where selenium is deposited onto the working electrode surface, followed by a stripping step where the deposited selenium is electrochemically removed, generating a measurable current signal. mdpi.com The electrochemical determination of different selenium oxidation states often requires their conversion to Se(IV), which is the most electrochemically active inorganic species. mdpi.com
Various electrode materials have been employed, including the hanging mercury drop electrode (HMDE), gold electrodes, and screen-printed carbon electrodes (SPCEs). mdpi.comresearchgate.net Modifying electrodes with nanomaterials, such as gold nanoparticles (AuNPs), can significantly enhance performance by increasing the electrode surface area and improving the stripping current. mdpi.com For example, an AuNP-modified glassy carbon electrode used for square-wave anodic stripping voltammetry (SWASV) achieved detection limits for Se(IV) as low as 2.8 x 10⁻⁹ mol L⁻¹. mdpi.com The development of selective bioreceptors, such as aptamers, is a growing area aimed at improving the selectivity of electrochemical sensors for specific selenium species like selenate. preprints.org The direct detection of hydrogen selenide remains a challenge, though methods are emerging. mdpi.comnih.gov
Sample Preparation and Preconcentration Techniques for Environmental and Biological Matrices
The direct analysis of selenium species in environmental and biological samples is often hindered by the complexity of the sample matrix and the very low concentrations of the analytes. mdpi.com Therefore, a sample preparation step is usually necessary to isolate and preconcentrate the selenium species of interest before instrumental analysis. mdpi.commdpi.com
Solid-Phase Extraction (SPE) is a widely applied technique due to its simplicity, efficiency, and low consumption of organic solvents. mdpi.commdpi.com In SPE, the sample is passed through a cartridge containing a solid sorbent that selectively retains the target analytes. mdpi.com The analytes are later eluted with a small volume of a suitable solvent. Different sorbents can be used for speciation; for example, an anion-exchange (SAX) cartridge can be used to retain inorganic selenite and selenate, while a C18 cartridge can retain organic selenium species. psu.eduresearchgate.net
Other techniques include liquid-liquid extraction (LLE), liquid-phase microextraction (LPME), and solid-phase microextraction (SPME), which have been developed to reduce solvent use and improve enrichment factors. mdpi.com
Extraction procedures are designed to quantitatively remove selenium species from the sample matrix. nih.gov For solid samples like selenium-enriched yeast, this can involve enzymatic digestion with proteases to release protein-bound selenium, or leaching with various solvents. iaea.orgnih.gov The choice of extraction procedure is critical, as it can influence the recovery and speciation of selenium. researchgate.netnih.gov
Derivatization is the process of chemically modifying an analyte to make it more suitable for separation or detection. researchgate.net This is particularly important for GC analysis, where analytes must be volatile and thermally stable. psu.edu Selenite (Se(IV)) is often derivatized with o-phenylenediamine (B120857) derivatives to form stable piazselenols. psu.edunih.gov For example, 3,5-bis(trifluoromethyl)-o-phenylenediamine can be used to derivatize selenite, which is then extracted into an organic solvent for GC-MS analysis. nih.gov Derivatization can also be used in HPLC to improve the chromatographic behavior or detection of certain seleno-amino acids. researchgate.net
Quality Control and Validation of Analytical Methods for Selenium Speciation
The complexity of selenium speciation analysis necessitates rigorous quality control (QC) and method validation to ensure the reliability and accuracy of the data. speciation.net The entire analytical process, from sample collection to final detection, is prone to errors that can alter the chemical form of selenium, leading to inaccurate results. researchgate.net Key sources of error include species instability during sampling and storage, contamination, analyte loss, and spectral interferences during detection. speciation.netresearchgate.net
Validation Parameters: Validation of an analytical method for selenium speciation involves assessing several key parameters to prove its suitability for the intended purpose. These parameters, as established by guidelines like the International Conference on Harmonisation (ICH), typically include accuracy, precision, linearity, range, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net
Accuracy: Refers to the closeness of the measured value to the true value. It is often assessed by analyzing Certified Reference Materials (CRMs) or by performing recovery studies on spiked samples. researchgate.netkoreascience.kr For example, a validated UV-Vis spectrophotometry method for selenium in bacterial biomass showed an analyte recovery exceeding 96%. researchgate.net
Precision: Describes the degree of agreement among a series of measurements. It is usually expressed as the relative standard deviation (RSD). researchgate.net
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.netresearchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. researchgate.netkoreascience.kr For instance, a method for selenium analysis in chicken tissues using RP-HPLC reported an LOD and LOQ for selenium of 0.014032 µg/ml and 0.046775 µg/ml, respectively. researchgate.net
The table below shows validation data from a study quantifying selenium in chicken tissues. researchgate.net
| Parameter | Selenium (Se) | Nano-Selenium (N-Se) |
| Linearity Range | 0.005 - 2.5 µg/ml | 0.01 - 2.5 µg/ml |
| Limit of Detection (LOD) | 0.014032 µg/ml | 0.008657 µg/ml |
| Limit of Quantification (LOQ) | 0.046775 µg/ml | 0.026234 µg/ml |
Certified Reference Materials (CRMs): The use of CRMs is a cornerstone of quality control in speciation analysis. speciation.netresearchgate.net These are materials with well-characterized concentrations of specific selenium species. speciation.net Analyzing a CRM alongside unknown samples helps to validate the accuracy of the entire analytical procedure. iaea.org However, the availability of species-certified CRMs is limited to a few matrices. researchgate.net Examples include selenium-enriched yeast (SELM-1) certified for total selenium and selenomethionine content. speciation.net
Species Stability and Extraction: A critical challenge in selenium speciation is maintaining the integrity of the species during sample preparation. speciation.netrsc.org The extraction procedure must be efficient in removing the analytes from the sample matrix without causing transformations (e.g., oxidation of selenite to selenate or vice-versa). rsc.org Therefore, method development must include stability tests to verify that the selenium species are preserved throughout the process. speciation.netspeciation.net
Chemical Tools for Hydrogen Selenide Detection and Quantification
While instrumental methods are powerful for quantifying selenium species in processed samples, there is a growing need for tools that can detect specific selenium compounds in real-time within biological systems, such as living cells. acs.orgmdpi.com This has led to the development of chemical tools, particularly fluorescent probes, designed for the detection of hydrogen selenide (H₂Se), a key metabolite of selenium compounds. figshare.comnih.gov It is important to note that these tools are highly specific for hydrogen selenide (H₂Se) and not its oxidized counterpart, this compound.
Hydrogen selenide is a highly reactive and transient species, making its detection challenging. nih.gov Fluorescent probes offer a solution by providing high sensitivity and selectivity, allowing for direct visualization of H₂Se generation and localization in cells and even in vivo. acs.orgfigshare.com
Fluorescent Probes: The design of these probes is based on a specific chemical reaction between the probe molecule and H₂Se that triggers a change in the probe's fluorescent properties (a "turn-on" response). mdpi.comrsc.org Many of these probes are engineered to be selective for H₂Se over other biologically relevant molecules, including thiols like hydrogen sulfide (B99878) (H₂S) and selenocysteine (B57510) (Sec). acs.orgfigshare.comnih.gov
One prominent strategy involves using a benzoselenadiazole moiety. mdpi.com In the presence of H₂Se, the Se–N bond in this structure is cleaved, releasing a fluorescent reporter molecule. mdpi.com An example is the near-infrared (NIR) probe, NIR-H₂Se, which was the first of its kind reported to detect H₂Se with high selectivity. mdpi.comnih.gov This probe has been successfully used to image H₂Se produced in cancer cells treated with a selenium compound (Na₂SeO₃), providing insights into the anticancer mechanisms of selenium. acs.orgnih.gov
The table below highlights examples of fluorescent probes developed for H₂Se detection.
| Probe Name | Recognition Moiety/Mechanism | Key Features | Application |
| Hcy-H₂Se | Reaction with 1,2-dithiane-4,5-diol. acs.orgfigshare.com | High selectivity for H₂Se over thiols and H₂S. acs.orgfigshare.com | Imaging H₂Se generation in living cells and in vivo under hypoxic conditions. acs.orgfigshare.comnih.gov |
| NIR-H₂Se | H₂Se-mediated cleavage of a Se-N bond in a benzoselenadiazole unit. mdpi.comnih.gov | Near-infrared (NIR) fluorescence, high selectivity, and rapid response. nih.gov | Real-time monitoring of H₂Se in living cells during apoptosis. nih.gov |
| Se-1 | Intramolecular photoinduced electron transfer (PET) process switched by H₂Se. rsc.org | Selectively reacts with H₂Se; targets lysosomes. rsc.org | Imaging H₂Se accumulation in the lysosomes of living cells under hypoxic conditions. rsc.org |
These chemical tools are instrumental in advancing our understanding of the chemical biology of H₂Se, helping to elucidate its specific roles in cellular signaling and metabolism, which are distinct from those of this compound. mdpi.comnih.gov
Applications and Technological Relevance of Hydrogen Selenite in Research and Industry
Hydrogen Selenite (B80905) as a Precursor in Inorganic Material Synthesisscbt.comumn.edu
Hydrogen selenite and its corresponding salts, such as sodium this compound (NaHSeO₃), serve as crucial precursors in the synthesis of a variety of inorganic materials. scbt.comumn.edu Their utility stems from the reactivity of the selenite ion (HSeO₃⁻), which can be readily reduced to elemental selenium or incorporated into more complex structures. nih.gov This makes them valuable starting materials in several advanced technological fields. samaterials.com
Synthesis of Selenium Nanoparticlese3s-conferences.orgresearchgate.net
This compound compounds are frequently employed in the production of selenium nanoparticles (SeNPs). e3s-conferences.orgresearchgate.net These nanoparticles are of significant interest due to their unique biological and catalytic properties. bohrium.com The synthesis often involves the reduction of the selenite ion from a precursor like sodium this compound. e3s-conferences.orgnih.gov
One common approach is "green synthesis," which utilizes natural reducing agents. For instance, mixing an aqueous solution of sodium this compound with extracts from Curcuma longa (turmeric) leaves can produce SeNPs. e3s-conferences.org In this method, the phenolic compounds within the plant extract act as both reducing and stabilizing agents. e3s-conferences.org Microwave-assisted methods can be used to accelerate the formation of these nanoparticles. e3s-conferences.org
Microorganisms also play a role in the biosynthesis of SeNPs from selenite precursors. Fungi such as Penicillium citrinum can reduce sodium this compound to form intracellular selenium nanoparticles. nih.gov Similarly, various bacteria have demonstrated the ability to transform selenite into SeNPs. researchgate.net These biological methods are considered cost-effective and environmentally friendly alternatives to purely chemical synthesis routes. researchgate.netbohrium.com
| Precursor | Reducing Agent/Method | Resulting Material | Reference |
| Sodium this compound (NaHSeO₃) | Curcuma longa leaf extract | Selenium Nanoparticles (SeNPs) | e3s-conferences.org |
| Sodium this compound (NaHSeO₃) | Penicillium citrinum | Selenium Nanoparticles (SeNPs) | nih.gov |
| Sodium Selenite (Na₂SeO₃) | Ascorbic Acid | Selenium Nanoparticles (SeNPs) | nih.gov |
Fabrication of Semiconductor Materials (e.g., for solar cells, ALD)samaterials.comenv.go.jp
This compound and its derivatives are integral to the fabrication of semiconductor materials, which are the backbone of modern electronics and photovoltaics. samaterials.comenv.go.jp Hydrogen selenide (B1212193) (H₂Se) gas, a related selenium compound, is specifically used for doping semiconductors to impart desired electronic properties. wikipedia.orgnih.gov
In the photovoltaic industry, selenium compounds are essential for manufacturing thin-film solar cells. samaterials.com For example, hydrogen selenide is a key component in the production of copper-indium-gallium-selenide (CIGS) solar cells, a prominent thin-film technology. asiaiga.org Sodium this compound is also listed as a material used in the photovoltaic industry, where selenium compounds contribute to enhancing cell efficiency. samaterials.com
Atomic Layer Deposition (ALD) is a precise thin-film deposition technique that relies on sequential, self-limiting surface reactions. Organoselenium precursors, which can be derived from this compound, are being explored for ALD processes to create uniform layers of metal selenides like MoSe₂ and SnSe. acs.org These materials possess properties such as high electrical conductivity and optical absorbance, making them suitable for advanced electronic and optoelectronic applications. acs.org
| Selenium Compound | Application Area | Specific Use | Reference |
| Hydrogen Selenide (H₂Se) | Semiconductor Manufacturing | Doping of materials | wikipedia.orgnih.govasiaiga.org |
| Hydrogen Selenide (H₂Se) | Photovoltaics | Manufacturing of CIGS solar cells | asiaiga.org |
| Sodium this compound | Photovoltaics / Semiconductors | Enhancing cell efficiency / Production of semiconducting materials | samaterials.com |
| Organoselenium Precursors | Atomic Layer Deposition (ALD) | Deposition of metal selenide thin films (e.g., MoSe₂, SnSe) | acs.org |
Development of Advanced Battery Technologiesfrontiersin.orgmdpi.com
Selenium, sourced from precursors like selenites, is a promising cathode material for next-generation batteries due to its high volumetric capacity and electrical conductivity. mdpi.comacs.org While its theoretical specific capacity is lower than sulfur, its conductivity is significantly higher, which is advantageous for high-power applications. frontiersin.orgmdpi.com
Lithium-selenium (Li-Se) batteries have garnered considerable research interest. mdpi.com A key challenge in Li-Se battery development is the dissolution of intermediate polyselenides into the electrolyte, which leads to capacity fade (the "shuttle effect"). mdpi.com Research focuses on confining selenium within conductive matrices, such as carbon materials, to mitigate this issue and improve the electrochemical performance. mdpi.com
More recently, developments in solid-state battery technology have incorporated selenium. NASA's Solid-state Architecture Batteries for Enhanced Rechargeability and Safety (SABERS) project has developed a sulfur-selenium solid-state battery. businessaviation.aero This technology boasts a high energy density, eliminates flammable liquid electrolytes, and uses a novel stackable architecture to reduce weight, making it a promising candidate for applications like electric aircraft. businessaviation.aero
| Battery Technology | Selenium's Role | Key Advantages | Key Challenges | Reference |
| Lithium-Selenium (Li-Se) | Cathode Material | High volumetric capacity (3268 mAh cm⁻³), good electrical conductivity | Polyselenide dissolution (shuttle effect), low coulombic efficiency | mdpi.com |
| Sulfur-Selenium Solid-State | Cathode Component | High energy density (500 Wh/kg), enhanced safety (no liquid electrolyte), lightweight design | - | businessaviation.aero |
Synthesis of Hybrid Compounds with Optical or Dielectric Propertiesresearchgate.netacs.orgrsc.org
This compound anions (HSeO₃⁻) or selenite anions (SeO₃²⁻) can be incorporated into hybrid organic-inorganic materials, leading to novel compounds with interesting physical properties. researchgate.netacs.org These materials are synthesized by combining organic cations with inorganic anions, creating layered or network structures held together by interactions like hydrogen bonds. researchgate.netrsc.org
The arrangement of the organic and inorganic components at the molecular level can give rise to unique optical and dielectric behaviors. ranobit.dzresearchgate.net For example, a hybrid compound synthesized as [C₆H₅CH₂NH₃]₂·SeO₃·H₂O was found to be an ionic-protonic conductor at low temperatures, transitioning to an electronic conductor at higher temperatures. researchgate.net The structure and properties of these materials are often investigated through techniques like X-ray diffraction, spectroscopy, and dielectric measurements. researchgate.netacs.org The synthesis of such compounds, for instance, by slow evaporation, allows for the formation of crystals whose properties can be tailored by selecting different organic components. acs.orgrsc.org
Catalytic Applications Involving this compound and its Derivativessamaterials.comsemanticscholar.org
This compound and related selenium compounds can act as catalysts in various chemical reactions. samaterials.comsemanticscholar.org Selenium(IV) oxide, which can be formed from selenite, is a known oxidizing agent in organic synthesis. semanticscholar.org More broadly, organoselenium compounds are used as catalysts for a range of oxidation reactions, often in combination with primary oxidants like hydrogen peroxide. semanticscholar.orgmdpi.com
Photocatalytic Hydrogen Productionrsc.orgresearchgate.net
A significant area of research is the use of this compound derivatives in photocatalysis, particularly for the production of hydrogen from water. rsc.orgresearchgate.net Hydrogen is a clean energy carrier, and its production using sunlight is a key goal for sustainable energy systems. nih.gov
Recent studies have shown that novel coordination polymers based on this compound can enhance the efficiency of photocatalytic hydrogen evolution. For instance, two zinc(II) hydrogenselenite coordination polymers, [Zn(μ-HSeO₃)₂(bipy)]ₙ and [Zn(μ-HSeO₃)₂(phen)]ₙ, were synthesized and immobilized on titanium dioxide (TiO₂). rsc.orgresearchgate.net These hybrid materials act as photosensitizers, improving the light-harvesting ability of TiO₂. rsc.orgresearchgate.net When used in water splitting experiments under a light source, the TiO₂ sensitized with the bipyridine-containing zinc hydrogenselenite polymer showed significantly higher hydrogen production compared to pure TiO₂. rsc.orgresearchgate.net This highlights the potential of this compound-based materials in developing more efficient photocatalytic systems for clean energy generation. rsc.orgresearchgate.net
Other research has focused on enhancing photocatalytic hydrogen evolution by engineering the cocatalyst. One approach involves using selenium-enriched molybdenum disulfide (MoSe₂₊ₓ) heterostructures as a cocatalyst on zinc indium sulfide (B99878) (ZnIn₂S₄) nanosheets. acs.org This strategy has led to a substantial increase in the hydrogen production rate. acs.org Furthermore, substituting selenium for sulfur in the active site of certain hydrogenase enzymes has been shown to increase oxygen tolerance, which is a critical factor for biological hydrogen production. frontiersin.org
| Catalyst System | Application | Mechanism/Role | Key Finding | Reference |
| [Zn(μ-HSeO₃)₂(bipy)]ₙ on TiO₂ | Photocatalytic H₂ Production | Acts as a photosensitizer for TiO₂ | Significantly enhanced H₂ evolution compared to pure TiO₂ | rsc.orgresearchgate.net |
| Rh@MoSe₂₊ₓ/ZnIn₂S₄ | Photocatalytic H₂ Production | Se-enriched cocatalyst balances H* adsorption/desorption | 9.6-fold improvement in H₂ production over pristine ZnIn₂S₄ | acs.org |
| Selenocysteine (B57510) in Hydrogenases | Biological H₂ Production | Increases O₂ tolerance of the enzyme | Selenium incorporation enhances enzyme stability in aerobic environments | frontiersin.org |
Electrocatalytic Applications
This compound is not typically used directly as an electrocatalyst but serves as a critical precursor and surface modifier for the development of advanced electrocatalytic materials, particularly for the hydrogen evolution reaction (HER). Transition metal selenides (TMSes), known for their high electrical conductivity and catalytic activity, are often synthesized using a selenite source. rsc.orgrsc.orgchinesechemsoc.orgrsc.org The metallic nature of selenium imparts greater electrical conductivity to selenides compared to their sulfide counterparts. chinesechemsoc.org
In the synthesis of these electrocatalysts, this compound ions are electrochemically reduced. For instance, in the electrodeposition of manganese, this compound ions are first produced in the solution and then reduced to elemental selenium on the cathode at approximately -0.1 V. This deposited selenium layer can then be further reduced to hydrogen selenide (H₂Se) at more negative potentials. researchgate.net This process is crucial as the selenium layer can increase the overpotential for the competing hydrogen evolution reaction, thereby favoring the deposition of the desired metal. researchgate.net
Recent research has highlighted the role of selenite ions in modifying the surface of electrocatalysts to enhance their performance. In one study, a nickel-based pre-catalyst, (Ni₁₂(OH)₆(SeO₃)₈)(OH)₂, was shown to reconstruct during the alkaline HER process into a metallic Ni/Ni(OH)₂ heterostructure. rsc.orgrsc.org This new structure is decorated with a small amount of selenite (SeO₃²⁻). rsc.orgrsc.org Theoretical calculations demonstrated that the adsorbed selenite regulates the electronic states of the nickel active sites, which in turn reduces the energy barrier for water dissociation and optimizes the adsorption of hydrogen, leading to superior HER activity. rsc.orgrsc.org The resulting catalyst exhibited a low overpotential of 35 mV at a current density of -10 mA cm⁻² and demonstrated remarkable long-term stability. rsc.orgrsc.org
Similarly, selenium nanoparticles (SeNPs) synthesized from sodium this compound have shown promise in electrocatalysis. e3s-conferences.orgresearchgate.net When deposited on a glassy carbon electrode, these SeNPs were functional in the electrooxidation of nitrite (B80452), indicating their potential for use in electrochemical sensors. e3s-conferences.orgresearchgate.net
Table 1: Performance of Selenite-Derived Electrocatalysts for Hydrogen Evolution Reaction (HER)
| Pre-catalyst/Modifier | Resulting Electrocatalyst | Electrolyte | Overpotential @ 10 mA cm⁻² | Key Findings & Research Focus |
| (Ni₁₂(OH)₆(SeO₃)₈)(OH)₂ | Ni/Ni(OH)₂-SeO₃²⁻ | 1 M KOH | 35 mV | Surface-adsorbed selenite regulates electronic states, promotes H₂O dissociation, and optimizes hydrogen adsorption. rsc.orgrsc.org |
| Two-Dimensional Ta₂Se₂C | 2D-Ta₂Se₂C | - | 264 mV | Exhibits promising electrocatalytic activity for HER compared to its multilayered counterparts. acs.org |
| ReSe₂ Nanostructures | ReSe₂ Nanobelts | - | 96 mV | Excellent charge transfer kinetics and electronic structure modulation lead to superior HER performance. acs.org |
| Nickel Selenide (NiSe) | NiSe | Acidic Media | - | Among the first transition metal selenides utilized as catalysts for HER. rsc.org |
Role in Nanoscience and Nanotechnology Research
In the fields of nanoscience and nanotechnology, this compound, most commonly in the form of sodium this compound (NaHSeO₃), is a widely used precursor for the synthesis of selenium nanoparticles (SeNPs). e3s-conferences.orgresearchgate.netijpab.comnih.gov These nanoparticles are of great interest due to their unique biological activities, antioxidant properties, and potential applications in medicine and materials science. nih.govresearchgate.net
The synthesis of SeNPs from this compound involves the reduction of the Se(IV) ion to its elemental state, Se(0). This can be achieved through various chemical and biological ("green") methods. Chemical synthesis may employ reducing agents like ascorbic acid or sodium borohydride. rsc.org Green synthesis approaches utilize extracts from plants, fungi, or bacteria as reducing and capping agents. e3s-conferences.orgresearchgate.netnih.govresearchgate.net For example, extracts from Curcuma longa leaves have been used to reduce sodium this compound, yielding spherical SeNPs with an average size of 251 nm. e3s-conferences.orgresearchgate.net Similarly, the bacterium Lactobacillus casei and the fungus Penicillium citrinum have been shown to reduce sodium this compound to elemental selenium, forming SeNPs. ijpab.comnih.gov
The underlying mechanism in many biological systems involves intracellular reduction. For instance, in some bacteria, selenite is converted to hydrogen selenide (H₂Se) via intermediates like selenodiglutathione (B1680944) (GS-Se-SG), with glutathione (B108866) reductase acting as a key electron donor. nih.govencyclopedia.pub The hydrogen selenide can then be involved in the formation of elemental selenium nanoparticles.
Table 2: Synthesis of Selenium Nanoparticles (SeNPs) Using this compound Precursors
| Selenium Precursor | Reducing/Capping Agent | Synthesis Method | Resulting Nanoparticle Characteristics | Research Focus |
| Sodium this compound (NaHSeO₃) | Curcuma longa L. extract | Microwave-assisted green synthesis | Spherical, average size 251 nm, amorphous | Electrochemical properties for nitrite detection. e3s-conferences.orgresearchgate.net |
| Sodium this compound (NaHSeO₃) | Lactose | Green chemistry approach | Amorphous, 20-40 nm | Development of biocompatible nanoparticles. researchgate.net |
| Sodium this compound (NaHSeO₃) | Lactobacillus species | Fermentation in milk or MRS broth | Red-colored elemental selenium | Comparison of synthesis efficiency by various microorganisms. ijpab.com |
| Sodium this compound (NaHSeO₃) | Gamma-irradiated Penicillium citrinum | Mycosynthesis | Enhanced biosynthesis of SeNPs | Using gamma radiation to improve nanoparticle synthesis. nih.gov |
| Sodium Selenite | Sodium Borohydride (NaBH₄) | Chemical reduction | pH-dependent stability, effective against S. aureus | Influence of reducing agents on particle stability and antibacterial activity. rsc.org |
Environmental Remediation Technologies (e.g., Selenium Removal)
This compound is a primary target species in environmental remediation efforts focused on removing selenium from contaminated waters. As a soluble and toxic oxyanion, its presence in industrial wastewater and groundwater poses significant environmental and health risks. researchgate.net Remediation technologies are therefore designed to convert mobile selenite into a less harmful and more easily removable form.
A prominent strategy is bioremediation, which leverages the metabolic activity of microorganisms. researchgate.net Many bacteria can use selenite and selenate (B1209512) as electron acceptors in their respiratory processes, especially under anaerobic conditions. nih.gov This dissimilatory reduction converts soluble selenite (Se(IV)) into insoluble elemental selenium (Se(0)), which precipitates out of the solution. nih.govacs.orgresearchgate.net Hydrogen gas (H₂) can serve as an effective electron donor to drive this biological reduction. acs.orgresearchgate.net Studies have shown that waste-activated sludge can completely remove selenite from water within days using H₂ as the electron donor. researchgate.net In some microbial pathways, selenite can be further reduced to gaseous hydrogen selenide (H₂Se). nih.govresearchgate.net
Besides biological methods, chemical reduction is also employed. The use of zero-valent iron (Fe(0)) can reduce Se(IV) to elemental Se(0) under anoxic conditions. journaldephysique.org Other chemical processes use reducing agents like thiosulfate (B1220275) to precipitate elemental selenium, which can then be removed by sorption onto materials like activated carbon. google.com
In some industrial contexts, such as oil refining, selenium exists as selenocyanate (B1200272) (SeCN⁻). Treatment often involves an initial oxidation step, using agents like hydrogen peroxide, to convert selenocyanate into free selenite (Se(IV)). usptechnologies.com The resulting selenite can then be effectively removed from the water through coagulation and precipitation. usptechnologies.com
Table 3: Technologies for the Removal of Selenite from Water
| Technology | Principle | Key Reactants/Agents | Outcome |
| Biological Reduction | Microbial dissimilatory reduction of Se(IV) to Se(0). researchgate.netnih.govresearchgate.net | Microorganisms (e.g., Bacillus, Pseudomonas), Electron Donor (e.g., H₂, organic acids). nih.govresearchgate.net | Precipitation of insoluble elemental selenium (Se⁰). acs.org |
| Hydrogen-Based Membrane Biofilm Reactor (MBfR) | Biofilm on a membrane reduces selenate first to selenite, then to Se⁰, using H₂ as the electron donor. acs.org | Denitrifying and sulfate-reducing bacteria, H₂ gas. acs.org | High removal efficiency (>94%) of total selenium. acs.org |
| Zero-Valent Iron (ZVI) Reduction | Chemical reduction of Se(IV) on the surface of iron. journaldephysique.org | Fe(0) powder or filings. | Formation of elemental selenium (Se⁰) on the iron surface. journaldephysique.org |
| Chemical Reduction & Sorption | Reduction of selenite followed by adsorption of the product. google.com | Thiosulfate (reducing agent), Activated Carbon (sorbent). google.com | Elemental selenium (Se⁰) is adsorbed onto activated carbon. google.com |
| Oxidation & Coagulation | Oxidation of other selenium species to selenite, followed by precipitation. usptechnologies.com | Hydrogen Peroxide (oxidant), Iron-based coagulants. usptechnologies.com | Selenite is formed and then removed as a dense floc. usptechnologies.com |
Use in Spectroscopic and Analytical Standards
This compound plays a fundamental role as a standard reference material in analytical chemistry, particularly for the quantification and speciation of selenium in various environmental and biological samples. sigmaaldrich.comcdc.gov Accurate determination of selenium species is crucial because the toxicity and bioavailability of selenium depend heavily on its oxidation state, with selenite (Se(IV)) and selenate (Se(VI)) being the most common inorganic forms in water. cdc.gov
Commercial analytical standards of sodium this compound are available for this purpose. sigmaaldrich.comhoneywell.com These standards are used to prepare calibration curves for a range of analytical instruments. A key technique for selenium speciation is ion chromatography (IC) coupled with a detection method like hydride generation atomic absorption spectrometry (HGAAS) or atomic fluorescence spectrometry (AFS). cdc.govresearchgate.net In these methods, a liquid sample is passed through a chromatography column to separate selenite from selenate. researchgate.net The eluting selenite is then mixed with a reducing agent (e.g., sodium borohydride) and an acid to quantitatively convert it into volatile hydrogen selenide gas (H₂Se). cdc.govoup.com This gas is then swept into the detector for quantification. The accuracy of this entire process relies on the use of well-defined this compound standard solutions for instrument calibration. cdc.gov
Furthermore, this compound solutions have been the subject of fundamental spectroscopic studies to better understand the behavior of Se(IV) in aqueous environments. A combination of infrared (IR), Raman, and ⁷⁷Se Nuclear Magnetic Resonance (NMR) spectroscopy, supported by quantum chemical calculations, has been used to investigate the speciation of Se(IV). rsc.orgnih.gov These studies have provided unambiguous proof that at concentrations above approximately 10 mmol L⁻¹, this compound ions dimerize in solution to form (HSeO₃)₂²⁻. rsc.orgnih.gov This research provides essential reference spectra and a deeper understanding of aqueous selenium chemistry. rsc.org
Table 4: Spectroscopic and Analytical Methods Involving this compound
| Method | Application | Role of this compound | Key Findings / Details |
| Ion Chromatography-Hydride Generation-Atomic Spectrometry (IC-HG-AAS/AFS) | Speciation and quantification of selenium in water samples. cdc.govresearchgate.net | Used as a calibration standard; converted to H₂Se for detection. oup.com | Allows for the separate determination of selenite (Se(IV)) and selenate (Se(VI)) at trace levels. researchgate.net |
| Infrared (IR) and Raman Spectroscopy | Fundamental study of Se(IV) aqueous speciation. rsc.orgnih.govscispace.com | The subject of the spectroscopic investigation. | Confirmed the dimerization of HSeO₃⁻ to (HSeO₃)₂²⁻ at concentrations >10 mmol L⁻¹; provided vibrational band assignments. rsc.orgnih.gov |
| ⁷⁷Se Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural investigation of Se(IV) in solution. rsc.orgnih.gov | The subject of the spectroscopic investigation. | Provided further evidence for the dimerization of this compound by observing concentration-dependent changes in the NMR signal. nih.gov |
| Large Angle X-ray Scattering (LAXS) & EXAFS | Study of the hydration structure of the selenite ion in solution. researchgate.net | The subject of the structural investigation. | Determined Se-O bond distances and the structure of the hydration shell around the selenite ion. researchgate.net |
Future Research Avenues and Emerging Themes in Hydrogen Selenite Chemistry
Exploration of Novel Synthetic Pathways and Polymorphs of Hydrogen Selenite (B80905)
The synthesis of new materials containing the hydrogen selenite anion (HSeO₃⁻) is a cornerstone of future research, with a focus on creating complex structures with tailored properties. A significant area of exploration is the use of solvothermal and mild, room-temperature methods to create novel coordination polymers and inorganic-organic hybrid materials.
Recent work has demonstrated the successful synthesis of organically linked Zn(II) this compound coordination polymers, such as [Zn(μ-HSeO₃)₂(bipy)]n and [Zn(μ-HSeO₃)₂(phen)]n, using solvothermal processes. researchgate.netrsc.org These syntheses involve reacting selenium dioxide (SeO₂) and a metal salt (like ZnO) in the presence of organic ligands (e.g., 2,2'-bipyridine, 1,10-phenanthroline) in a suitable solvent like methanol (B129727). researchgate.netrsc.org Similarly, a novel vanadyl selenite-hydrogen selenite phase, Na[VO(SeO₃)(HSeO₃)]·1.5H₂O, was synthesized through a simple exchange reaction between vanadyl sulfate (B86663) and sodium selenite in an aqueous solution at room temperature. mdpi.comresearchgate.netugr.es These methods represent a shift towards more energy-efficient and controlled synthetic strategies compared to traditional high-temperature solid-state reactions.
Another critical research direction is the investigation of polymorphism in this compound-containing compounds. Polymorphs, or different crystalline forms of the same compound, can exhibit distinct physical and chemical properties. For instance, a polymorphic phase transition from an orthorhombic to a monoclinic phase has been identified in highly deuterated ammonium (B1175870) hydrogen selenate (B1209512) crystals at 339 K, studied via ⁷⁷Se NMR and dielectric measurements. tandfonline.com The synthesis of different polymorphs of (NaCl)[Cu(HSeO₃)₂] has also been reported, highlighting that crystallization conditions can be tuned to isolate specific structural forms. researchgate.net Future work will likely focus on systematically exploring the reaction conditions—such as temperature, pressure, solvent, and the presence of templating agents—to control the crystallization of specific polymorphs of this compound salts and coordination compounds, thereby enabling the tuning of their properties for specific applications.
| Compound Name | Synthetic Method | Key Finding | Reference |
| [Zn(μ-HSeO₃)₂(bipy)]n | Solvothermal | First organically linked Zn(II) this compound coordination polymer. | researchgate.netrsc.org |
| Na[VO(SeO₃)(HSeO₃)]·1.5H₂O | Room-temperature aqueous solution | Mild synthesis of a novel mixed selenite-hydrogen selenite phase. | mdpi.comresearchgate.net |
| Deuterated NH₄HSeO₄ | Aqueous solution | Observation of a polymorphic phase transition at 339 K. | tandfonline.com |
| (dmedaH₂)[Ni(HSeO₃)₂X₂] (X=Cl, Br) | Solution-mediated reaction | New family of layered hydrogen selenites with N,N'-dimethylethylenediammonium. | researchgate.net |
Development of Advanced In Situ Characterization Techniques for this compound Transformations
Understanding the dynamic transformations of this compound is crucial for controlling its reactivity in various systems, from environmental remediation to electrocatalysis. A key future direction is the development and application of advanced in situ characterization techniques that can monitor these changes in real-time under realistic reaction conditions.
A powerful approach combines multiple spectroscopic methods to probe the behavior of this compound in aqueous solutions. For example, the dimerization of the this compound ion (HSeO₃⁻) to form (HSeO₃)₂²⁻ at concentrations above 10 mmol L⁻¹ has been unambiguously confirmed using a combination of Attenuated Total Reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy, Raman spectroscopy, and ⁷⁷Se Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgrsc.org In situ ATR-FTIR and Raman spectroscopy can track changes in vibrational modes corresponding to the Se-O bonds as environmental conditions like pH or concentration are altered. scispace.comresearchgate.net ⁷⁷Se NMR is particularly valuable for observing changes in the chemical environment of the selenium nucleus, with variations in chemical shift and signal line width providing evidence for exchange processes between monomeric and dimeric species. rsc.orgresearchgate.net
In the context of materials science and catalysis, in situ techniques are essential for identifying the true active species during a reaction. For instance, in situ Raman spectroscopy has been used to reveal the surface transformation of nickel selenide (B1212193) precatalysts during the hydrogen evolution reaction (HER). researchgate.netacs.org These studies show that under operating conditions, the surface can be modified by selenium species like selenite, which then influences the catalytic activity. researchgate.net Future research will focus on refining these in situ methods, perhaps by integrating them with microscopy or electrochemical techniques, to provide a more complete, multi-modal picture of this compound transformations at solid-liquid interfaces. This includes observing processes like the reduction of selenite enhanced by in situ generated hydrogen nanobubbles from nanoscale zerovalent iron, a phenomenon that has significant implications for environmental remediation. acs.orgnih.gov
Refinement of Computational Models for Complex this compound Reactivity Predictions
Computational chemistry is an increasingly indispensable tool for understanding and predicting the behavior of this compound. Future research will focus on refining computational models to more accurately predict complex reactivity, including reaction pathways, kinetics, and thermodynamic properties.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been successfully used to investigate the structure and vibrational spectra of this compound species. rsc.orgresearchgate.net These models can predict the geometries and characteristic vibrational modes of the HSeO₃⁻ monomer and its dimer, (HSeO₃)₂²⁻, which are crucial for interpreting experimental IR and Raman spectra. rsc.orgresearchgate.net For instance, calculations have predicted specific in-plane deformation δ-OH vibrations that are characteristic of the dimer, providing a clear target for experimental verification. rsc.org
Beyond structural prediction, computational models are being developed to explore reaction mechanisms and kinetics. Theoretical studies on the reaction of the related hydrogen selenide (H₂Se) with atmospheric radicals like •OH have demonstrated the ability to calculate rate coefficients and atmospheric lifetimes, providing a framework that can be extended to this compound reactions. acs.org For this compound-based materials, first-principles calculations are being used to understand and predict functional properties, such as the nonlinear optical responses of carboxyanilinium this compound hybrids for photonic applications. researchgate.net
A significant challenge and future direction is the accurate modeling of this compound in complex environments, such as in aqueous solution or at mineral-water interfaces. This requires the development of force fields for classical molecular dynamics simulations and the inclusion of explicit solvent molecules in quantum chemical calculations to accurately capture hydration effects and hydrogen bonding networks. researchgate.netresearchgate.net The refinement of these models will be critical for predicting adsorption behavior, surface complexation, and redox transformations in environmental and materials systems. researchgate.net
Interdisciplinary Research at the Interface of this compound Chemistry, Environmental Science, and Material Science
The most exciting frontiers in this compound chemistry lie at the intersection of traditional disciplines. Interdisciplinary research combining chemistry, environmental science, and material science is crucial for both understanding the environmental fate of selenium and harnessing this compound for new technologies.
In environmental science , a major focus is on the role of this compound at mineral-water interfaces, which governs its mobility and bioavailability in soils and aquatic systems. rsc.orgrsc.org this compound (as the protonated form of selenite, SeO₃²⁻) is a key species in moderately oxidizing to reducing environments. researchgate.netmdpi.com Research into its adsorption onto minerals like goethite and iron oxides is critical for developing effective remediation strategies for selenium-contaminated water. acs.orgdeswater.com The reduction of selenite to less mobile elemental selenium (Se⁰) by materials such as nanoscale zerovalent iron (nZVI) is a promising remediation technology, and understanding the underlying surface reactions of this compound is key to optimizing this process. acs.orgmdpi.com
In material science , this compound is emerging as a valuable building block for creating functional materials. Novel coordination polymers and layered materials incorporating the HSeO₃⁻ anion are being synthesized for a range of applications. researchgate.netresearchgate.net A particularly promising area is the development of this compound-based materials for photocatalysis. For example, a zinc-bipyridine-hydrogen selenite coordination polymer has been shown to act as an effective photosensitizer for titanium dioxide (TiO₂), significantly enhancing its photocatalytic activity for hydrogen production from water splitting. researchgate.netrsc.org This bridges the gap between fundamental coordination chemistry and the pressing need for clean energy solutions.
Future interdisciplinary work will involve designing and synthesizing novel this compound-containing materials specifically for environmental applications, such as selective adsorbents or catalysts for degrading other pollutants. This requires a synergistic approach where material chemists synthesize new compounds, and environmental scientists test their efficacy and study their behavior and long-term stability in complex environmental matrices.
Identification of New Applications in Emerging Technologies
The unique chemical properties of this compound and its derivatives are paving the way for their use in a variety of emerging technologies. While some applications are still in the exploratory phase, they highlight the potential for significant technological impact.
One of the most promising areas is in clean energy , specifically in photocatalytic hydrogen production. As mentioned, coordination polymers containing this compound have been successfully used to photosensitize wide-bandgap semiconductors like TiO₂. researchgate.netrsc.org The this compound complex absorbs light and facilitates charge transfer to the semiconductor, enhancing its efficiency in splitting water to produce hydrogen gas. rsc.org This approach could lead to more efficient and cost-effective systems for generating green hydrogen. Furthermore, selenite-promoted electrooxidation processes are being investigated as a way to make industrial hydrogen production more energy-efficient by pairing it with the synthesis of value-added chemicals. researchgate.net
Another emerging application is in the field of photonics and nonlinear optics . Inorganic-organic hybrid crystals incorporating this compound, such as carboxyanilinium this compound, are being investigated for their nonlinear optical (NLO) properties. researchgate.net These materials can alter the properties of light passing through them, which is a key function for technologies like frequency conversion in lasers and optical switching for telecommunications. The presence of the lone pair on the selenium atom in the this compound anion, combined with the potential for extensive hydrogen bonding, contributes to the creation of non-centrosymmetric crystal structures required for second-order NLO effects. mdpi.com
Future research will likely explore other potential applications, such as using this compound as a precursor for depositing selenium-containing thin films for electronic or thermoelectric devices. The ability to synthesize diverse this compound compounds with tailored structures and properties will be the key to unlocking their full potential in these and other advanced technologies. mdpi.comwikipedia.org
Addressing Knowledge Gaps in this compound Speciation, Thermodynamics, and Kinetics
Despite recent advances, significant knowledge gaps remain in our fundamental understanding of this compound's physical chemistry. Addressing these gaps is essential for accurately modeling its environmental behavior and for the rational design of new technologies.
A primary area of ongoing research is speciation in aqueous solution . While it is known that selenous acid (H₂SeO₃) is a weak diprotic acid, forming this compound (HSeO₃⁻) and selenite (SeO₃²⁻), the behavior at higher concentrations is more complex. researchgate.net Recent spectroscopic and computational studies have confirmed that this compound dimerizes to (HSeO₃)₂²⁻ in solutions with concentrations greater than about 10 mmol L⁻¹ at acidic to neutral pH. rsc.orgrsc.orgresearchgate.net Fully characterizing the conditions under which this and potentially other polymeric species form is a critical knowledge gap.
There is also a need for more robust thermodynamic data . Critical reviews of existing data have highlighted ambiguities and inconsistencies, particularly for the second dissociation constant of the related hydrogen selenide (H₂Se) and for various redox equilibria involving selenium species. researchgate.net Precise thermodynamic values for the formation of this compound complexes and dimers are required for accurate geochemical modeling of selenium transport. oecd-nea.org Thermodynamic studies of selenite adsorption on mineral surfaces have shown the processes are often spontaneous and endothermic, but more data is needed across a wider range of conditions and materials. semanticscholar.org
Finally, the kinetics of this compound reactions are not well understood. While the half-life for the oxidation of selenide (Se²⁻) is known to be very short (around 30 seconds in air-saturated water at pH 7), the rates of this compound redox reactions, adsorption/desorption on surfaces, and ligand exchange are often limiting factors in environmental and technological processes. nih.govmdpi.com Future research should focus on detailed kinetic studies to determine reaction rate laws and activation energies, which are vital for predicting how quickly this compound will transform and partition in various systems.
Q & A
Q. What are the critical safety protocols for handling hydrogen selenite in laboratory settings?
this compound (HSeO₃⁻) requires stringent safety measures due to its toxicity. Key protocols include:
- Use of fume hoods to prevent inhalation exposure .
- Personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Emergency procedures: Immediate rinsing with water for eye/skin exposure and medical attention for ingestion/inhalation .
- Storage in airtight containers away from strong oxidizers and acids to prevent reactive hazards .
Q. How can this compound be quantitatively detected in biological samples?
Detection methods include:
- ICP-MS (Inductively Coupled Plasma Mass Spectrometry) : For total selenium quantification, validated by spiking samples with isotopic standards .
- HPLC-UV/Vis : Separation of selenite species using anion-exchange columns, with detection at 254 nm .
- Fluorescent probes : Selective binding to HSeO₃⁻ in cellular systems, though requiring calibration against known concentrations .
Q. What experimental designs are suitable for studying this compound’s effects on cellular DNA integrity?
A controlled in vitro or in vivo approach involves:
- Dose-response assays : Expose hepatocytes (e.g., rat models) to 5–20 μmol/kg HSeO₃⁻ to assess DNA single-strand breaks via comet assays .
- Positive controls : Compare with known genotoxic agents (e.g., hydrogen peroxide).
- Replication : Use ≥5 biological replicates per treatment group to ensure statistical power .
Advanced Research Questions
Q. How do competitive interactions between this compound and other oxyanions (e.g., silicate, selenate) influence their environmental migration?
Study design for ion competition:
- Column migration experiments : Simulate geological storage conditions using bentonite clay. Vary concentrations of HSeO₃⁻, SeO₄²⁻, and SiO₃²⁻ to measure retention coefficients .
- Redox profiling : Monitor oxidation states via XANES spectroscopy to track HSeO₃⁻ conversion to Se⁰ or SeO₄²⁻ under varying pH/redox conditions .
- Modeling : Apply Freundlich isotherms to predict adsorption dynamics in multi-ion systems .
Q. What methodologies resolve contradictions in this compound’s dual role as a nutrient and toxin?
Address contradictions via:
- Threshold determination : Conduct dose-response studies in model organisms (e.g., rats) to identify the LD₅₀ (e.g., 5–20 μmol/kg in hepatocytes) and compare with nutritional requirements .
- Oxidative stress markers : Measure glutathione peroxidase (GPx) activity (nutrient role) vs. malondialdehyde (MDA) levels (toxicity indicator) in the same experimental setup .
- Meta-analysis : Systematically review literature to reconcile discrepancies in dose-dependent effects across studies .
Q. How can pH and redox conditions be optimized for synthesizing selenium nanoparticles (SeNPs) from this compound?
Optimization strategies include:
- pH titration : Adjust reaction media to pH 4–7 to enhance fungal reduction of HSeO₃⁻ to Se⁰ nanoparticles, leveraging carboxyl/hydroxyl groups on fungal biomolecules as electron donors .
- Redox potential control : Use ascorbic acid as a reducing agent at 50°C to stabilize SeNP size (50–100 nm) .
- Characterization : Validate nanoparticle morphology via TEM and crystallinity via XRD .
Methodological Considerations for Data Analysis
- Handling conflicting data : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups in multi-experiment studies .
- Longitudinal studies : Track HSeO₃⁻ bioaccumulation in ecosystems using time-series regression models .
- Machine learning : Apply clustering algorithms to identify patterns in selenium speciation data from heterogeneous environmental samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
